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  • Product: Pyridine-2-yl-N-cyanoamidine
  • CAS: 89795-81-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Pyridine-2-yl-N-cyanoamidine: Structure, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of Pyridine-2-yl-N-cyanoamidine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical structure, physi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Pyridine-2-yl-N-cyanoamidine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, a proposed synthetic route, and explores its potential therapeutic applications, with a focus on its putative role as a potassium channel opener.

Introduction and Significance

Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, owing to their ability to engage in various biological interactions.[1][2] The introduction of a cyanoamidine functional group to the pyridine ring at the 2-position creates a molecule with a unique electronic and structural profile, suggesting potential for novel pharmacological activities. While direct literature on Pyridine-2-yl-N-cyanoamidine is sparse, its structural similarity to known bioactive molecules, particularly in the realm of ion channel modulation, warrants a detailed exploration of its chemical space and therapeutic promise. This guide aims to consolidate the available information on related compounds to provide a robust framework for researchers and drug development professionals interested in this novel chemical entity.

Chemical Structure and Properties

The chemical structure of Pyridine-2-yl-N-cyanoamidine consists of a pyridine ring substituted at the 2-position with an N-cyanoamidine group. The formal IUPAC name is N-cyano-N'-(pyridin-2-yl)guanidine.

Molecular Formula: C₇H₆N₄

Molecular Weight: 146.15 g/mol

The presence of the pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, imparts basicity and the capacity for hydrogen bonding.[3] The N-cyanoamidine functionality is a strongly electron-withdrawing group that can also participate in hydrogen bonding as both a donor and an acceptor. This combination of a basic aromatic ring and a polar, electron-rich functional group suggests that Pyridine-2-yl-N-cyanoamidine will exhibit moderate solubility in polar organic solvents and limited solubility in nonpolar solvents.

Table 1: Physicochemical Properties of Pyridine-2-yl-N-cyanoamidine and its Key Precursor, 2-Aminopyridine.

Property2-Aminopyridine (Precursor)Pyridine-2-yl-N-cyanoamidine (Predicted)
Molecular Formula C₅H₆N₂C₇H₆N₄
Molecular Weight 94.12 g/mol 146.15 g/mol
Appearance Colorless to yellowish solidWhite to off-white solid
Melting Point 57-60 °CNot available (expected to be higher than precursor)
Boiling Point 210 °CNot available (expected to be significantly higher)
Solubility in Water SolubleModerately soluble
pKa (of pyridinium ion) ~6.8Expected to be lower than 2-aminopyridine due to the electron-withdrawing N-cyanoamidine group

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process, beginning with the formation of a pyridyl-substituted thiourea, followed by conversion to the target N-cyanoamidine.

Synthesis_Pathway Start 2-Aminopyridine Intermediate N-(pyridin-2-yl)thiourea Start->Intermediate 1. Benzoyl isothiocyanate 2. NaOH (hydrolysis) Product Pyridine-2-yl-N-cyanoamidine Intermediate->Product 1. Methyl iodide 2. Cyanamide

Proposed synthesis of Pyridine-2-yl-N-cyanoamidine.
Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(pyridin-2-yl)thiourea

  • To a stirred solution of 2-aminopyridine (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran), add benzoyl isothiocyanate (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To the resulting crude N-benzoyl-N'-(pyridin-2-yl)thiourea, add a solution of sodium hydroxide (2.0 eq) in ethanol/water.

  • Heat the mixture to reflux for 1-2 hours to effect hydrolysis of the benzoyl group.

  • After cooling, neutralize the reaction mixture with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield N-(pyridin-2-yl)thiourea.

Step 2: Synthesis of Pyridine-2-yl-N-cyanoamidine

  • Suspend N-(pyridin-2-yl)thiourea (1.0 eq) in a suitable solvent such as acetone or acetonitrile.

  • Add methyl iodide (1.1 eq) and stir the mixture at room temperature for 1-2 hours to form the S-methyl isothiourea intermediate.

  • To this mixture, add a solution of cyanamide (1.2 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford Pyridine-2-yl-N-cyanoamidine.

Characterization

The structure of the synthesized Pyridine-2-yl-N-cyanoamidine should be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the pyridine ring protons. The chemical shifts of these protons will be influenced by the electron-withdrawing nature of the N-cyanoamidine group. A broad singlet corresponding to the N-H protons should also be observable.

  • ¹³C NMR: The spectrum will display signals for the seven carbon atoms in the molecule. The carbon of the cyano group will appear at a characteristic downfield shift.

  • FT-IR: The infrared spectrum should exhibit a strong, sharp absorption band in the region of 2150-2250 cm⁻¹ corresponding to the C≡N stretch of the cyano group. N-H stretching and bending vibrations will also be present.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of Pyridine-2-yl-N-cyanoamidine.

Applications in Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs containing this heterocycle.[4] The N-cyanoamidine functional group, while less common, has been shown to impart significant biological activity, particularly as a potassium channel opener.

Proposed Mechanism of Action: Potassium Channel Opening

A study on N-arylalkyl-N'-cyano-3-pyridinecarboxamidines demonstrated their potent vasodilatory action through the opening of ATP-sensitive potassium (K-ATP) channels.[5] These channels play a crucial role in regulating the resting membrane potential of cells. Opening of K-ATP channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. In smooth muscle cells, this hyperpolarization leads to the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent muscle relaxation.[6]

Based on the structural similarity, it is hypothesized that Pyridine-2-yl-N-cyanoamidine may also function as a potassium channel opener.

Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell K_ATP K-ATP Channel Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization K⁺ Efflux Ca_channel Voltage-Gated Ca²⁺ Channel Ca_ion_in Ca²⁺ Influx Ca_channel->Ca_ion_in Blocks Relaxation Vasodilation / Relaxation Ca_ion_in->Relaxation Leads to Hyperpolarization->Ca_channel Inhibits Molecule Pyridine-2-yl-N-cyanoamidine Molecule->K_ATP Activates

Proposed mechanism of action via K-ATP channel opening.
In Vitro Biological Evaluation: Vasorelaxant Activity Assay

To investigate the potential of Pyridine-2-yl-N-cyanoamidine as a potassium channel opener, a standard in vitro vasorelaxant activity assay using isolated rat aortic rings can be employed.

Experimental Protocol: Rat Aortic Ring Assay

  • Tissue Preparation:

    • Humanely euthanize a male Wistar rat and excise the thoracic aorta.

    • Carefully clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.

    • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Isometric Tension Recording:

    • Connect one end of the aortic ring to a fixed support and the other to an isometric force transducer to record changes in tension.

    • Apply an optimal resting tension (e.g., 2 g) and allow the tissue to equilibrate for at least 60 minutes.

  • Contraction and Relaxation Studies:

    • Induce a sustained contraction of the aortic rings with a high concentration of potassium chloride (e.g., 60 mM KCl) or a vasoconstrictor agent like phenylephrine.

    • Once a stable contraction plateau is reached, add cumulative concentrations of Pyridine-2-yl-N-cyanoamidine to the organ bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contracted tension.

    • Construct a concentration-response curve and calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).

    • To confirm the involvement of K-ATP channels, the experiment can be repeated in the presence of a selective K-ATP channel blocker, such as glibenclamide. A rightward shift in the concentration-response curve in the presence of the blocker would support the proposed mechanism of action.

Conclusion

Pyridine-2-yl-N-cyanoamidine is a novel heterocyclic compound with significant potential for drug discovery. Its unique chemical structure, combining the privileged pyridine scaffold with the bioactive N-cyanoamidine moiety, suggests a promising pharmacological profile. Based on the activity of structurally related compounds, a primary therapeutic application as a potassium channel opener for the treatment of conditions such as hypertension is proposed. The synthetic route outlined in this guide provides a practical approach for its preparation, and the detailed in vitro assay offers a robust method for evaluating its biological activity. Further investigation into the synthesis, characterization, and biological evaluation of Pyridine-2-yl-N-cyanoamidine is warranted to fully elucidate its therapeutic potential.

References

  • Ataman Kimya. (n.d.). PYRIDINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). TABLE 3-2, Physical and Chemical Properties of Pyridine. In Toxicological Profile for Pyridine. Retrieved from [Link]

  • Piochem. (n.d.). 2-AMINO PYRIDINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 706187, 2-cyano-N-(pyridin-2-yl)acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10439, 2-Aminopyridine. Retrieved from [Link]

  • Ishii, K., Hata, M., Kimura, T., Nakayama, K., & Kanaoka, M. (1994). Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. Chemical & Pharmaceutical Bulletin, 42(12), 2483–2488. [Link]

  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993–997. [Link]

  • ResearchGate. (n.d.). Newer biologically active pyridines: A potential review. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(1), 199. [Link]

  • ResearchGate. (n.d.). Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives. Retrieved from [Link]

  • SciSpace. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. Journal of Chemical Health Risks. [Link]

  • MDPI. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 25(3), 681. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 706187, 2-cyano-N-(pyridin-2-yl)acetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). Retrieved from [Link]

  • The Korean Chemical Society. (2006). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Bulletin of the Korean Chemical Society, 27(9), 1343-1344. [Link]

  • MDPI. (2020). Molecular Mechanism of Action of Neonicotinoid Insecticides. International Journal of Molecular Sciences, 21(17), 6092. [Link]

  • MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3299. [Link]

  • PubMed. (2022). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 65(2), 1439–1458. [Link]

  • CV Pharmacology. (n.d.). Potassium-Channel Openers. Retrieved from [Link]

  • PubMed. (1991). Structure-activity studies of potassium channel opening in pinacidil-type cyanoguanidines, nitroethenediamines, thioureas, and ureas. Journal of Medicinal Chemistry, 34(10), 3074–3085. [Link]

  • PubMed. (2012). N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers for the Treatment of Epilepsy. ACS Medicinal Chemistry Letters, 3(2), 127–132. [Link]

Sources

Exploratory

IUPAC Nomenclature and Chemical Dynamics of Pyridine-2-yl-N-cyanoamidine Derivatives

Executive Summary: The Bioisosteric Imperative In modern drug design, the -cyanoamidine moiety represents a critical bioisostere for the carboxylic acid group and the guanidine functionality. Unlike the highly basic unsu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Imperative

In modern drug design, the


-cyanoamidine  moiety represents a critical bioisostere for the carboxylic acid group and the guanidine functionality. Unlike the highly basic unsubstituted amidine (

), the introduction of the electron-withdrawing cyano group drastically modulates the physicochemical profile, lowering the

to near-neutral or slightly acidic levels (typically 6–8). This modification improves membrane permeability while retaining planar hydrogen-bond donor/acceptor capability, making it a privileged scaffold in kinase inhibitors, histamine antagonists, and potassium channel openers.

This guide provides a definitive IUPAC nomenclature analysis for Pyridine-2-yl-N-cyanoamidine derivatives, resolving common ambiguities regarding tautomerism and locant assignment. It further details a self-validating synthetic protocol and the structural dynamics that govern the stability of these compounds.

IUPAC Nomenclature Framework

The naming of amidines attached to heterocycles often generates confusion between "amidine" as a suffix versus a substituent. According to the IUPAC Nomenclature of Organic Chemistry (Blue Book P-66.5.1) , the specific construction depends on the priority of the attached ring system.

The Parent Structure

When an amidine group (


) is directly attached to a ring system (like pyridine) via its carbon atom, the suffix -carboximidamide  is used.
  • Parent: Pyridine[1][2]

  • Principal Group: -carboximidamide (at position 2)[3][4]

  • Base Name: Pyridine-2-carboximidamide[3][4]

Handling the -Cyano Substituent

The cyano group (


) is treated as a substituent on the nitrogen of the amidine.
  • Priority: The amidine (carboximidamide) has priority over the nitrile (cyano) for the suffix.

  • Locants: The nitrogen atoms of the amidine group are designated

    
     and 
    
    
    
    .
    • 
       usually designates the nitrogen with the double bond (imino).
      
    • 
       designates the nitrogen with the single bond (amino).[5]
      
    • However, due to rapid tautomerism, if the nitrogens are chemically equivalent (or if the precise tautomer is unspecified), the locants are often omitted or assigned arbitrarily in databases. In rigorous IUPAC naming for a specific tautomer, the position must be specified.

The Definitive Name:


-cyanopyridine-2-carboximidamide 

Note: If the structure is locked in the tautomer where the cyano group is on the imino nitrogen (which is electronically preferred), it is technically


-cyanopyridine-2-carboximidamide. If the cyano group were on the single-bonded nitrogen, it would be 

-cyano... However, standard convention uses

-cyano for the delocalized system.
Nomenclature Decision Logic (Visualization)

NomenclatureTree Start Analyze Structure: Pyridine Ring + Amidine Group + Cyano Group Linkage How is the Amidine attached? Start->Linkage CarbonLink C-C Bond (Amidine Carbon to Pyridine C2) Linkage->CarbonLink Direct attachment NitrogenLink N-C Bond (Amidine Nitrogen to Pyridine C2) Linkage->NitrogenLink Via Nitrogen Suffix Suffix: -carboximidamide CarbonLink->Suffix Rule P-66.5.1.1 AltSuffix Suffix: -guanidine or -formamidine NitrogenLink->AltSuffix Treat as amine deriv. Substituent Identify N-Substituent: -CN Group Suffix->Substituent FinalName FINAL NAME: N-cyanopyridine-2-carboximidamide Substituent->FinalName Prefix 'cyano-'

Figure 1: Decision tree for IUPAC nomenclature of heterocyclic amidines. The 'CarbonLink' path represents the structure discussed in this guide.

Structural Dynamics: Tautomerism & Regioisomerism

Understanding the tautomeric preference is vital for predicting reactivity and binding modes (e.g., in a kinase ATP-binding pocket).

The Tautomeric Equilibrium

-cyanoamidines can exist in two primary tautomeric forms:
  • Imino-nitrile form (

    
    ):  The cyano group is attached to the 
    
    
    
    imino nitrogen.
  • Amino-nitrile form (

    
    ):  The cyano group is attached to the 
    
    
    
    amino nitrogen.

Scientific Insight: The Imino-nitrile form (A) is thermodynamically preferred.

  • Reasoning: The cyano group is a strong electron-withdrawing group (EWG). It stabilizes the negative charge density more effectively when conjugated directly to the double bond system (

    
    ). This creates an extended "push-pull" conjugated system from the pyridine ring through the amidine to the nitrile.
    
Tautomerism Diagram

Figure 2: Tautomeric equilibrium. Form A is generally favored due to extended conjugation of the electron-withdrawing cyano group.

Strategic Synthesis & Validation Protocol

To synthesize


-cyanopyridine-2-carboximidamide , a direct reaction of the amide is often sluggish. The "Pinner-like" approach via an imidate intermediate is the industry standard for high purity and yield.
Experimental Workflow (Step-by-Step)

Reaction Scheme:

  • Activation: Pyridine-2-carbonitrile

    
     Methyl pyridine-2-carbimidate (via NaOMe/MeOH).
    
  • Coupling: Methyl pyridine-2-carbimidate + Cyanamide

    
    
    
    
    
    -cyanopyridine-2-carboximidamide.

Protocol:

  • Imidate Formation (In-Situ):

    • Dissolve pyridine-2-carbonitrile (1.0 eq) in anhydrous methanol (0.5 M concentration).

    • Add Sodium Methoxide (NaOMe, 0.1 eq) as a catalyst. Note: Do not use acid (HCl) for this specific variation if you want to avoid the salt form initially, though the classic Pinner uses HCl. The base-catalyzed addition of MeOH to nitrile is milder.

    • Stir at room temperature for 12–24 hours.

    • Checkpoint: Monitor by TLC or LC-MS. Disappearance of nitrile starting material.

  • Amidine Coupling:

    • To the reaction mixture containing the imidate, add Cyanamide (

      
      , 1.1 eq).
      
    • Critical Step: Adjust pH to ~5–6 using acetic acid if necessary to catalyze the displacement, or reflux gently (60°C) for 4 hours.

    • The product often precipitates upon cooling.

  • Purification:

    • Filter the solid. Wash with cold methanol and diethyl ether.

    • Recrystallize from Ethanol/Water if necessary.

Self-Validating Analytical Criteria

A "self-validating" system implies that the analytical data intrinsically confirms the structure without ambiguity.

Analytical MethodExpected SignalMechanistic Confirmation
IR Spectroscopy Strong band @ ~2180–2200 cm⁻¹Confirms presence of N-Cyano group (distinct from C≡N of starting material at ~2240 cm⁻¹).[2]
¹H NMR (DMSO-d₆) Broad singlets @ ~9.0–10.0 ppmExchangeable protons (

). Broadness indicates restricted rotation/tautomerism.
¹³C NMR Peak @ ~115–118 ppmCyano carbon.[2]
¹³C NMR Peak @ ~160–170 ppmAmidine carbon (deshielded by N-CN).[2]
HRMS (ESI+) [M+H]⁺ = 147.05Accurate mass confirmation of

.
Synthesis Workflow Diagram

Synthesis Step1 Start: Pyridine-2-carbonitrile Intermediate Intermediate: Methyl pyridine-2-carbimidate Step1->Intermediate Nucleophilic Attack Reagent1 MeOH / NaOMe (cat.) Reagent1->Intermediate Product Product: N-cyanopyridine-2-carboximidamide Intermediate->Product Displacement of OMe Reagent2 Cyanamide (H2N-CN) Reagent2->Product

Figure 3: Synthetic pathway via imidate intermediate. This route avoids harsh acidic conditions and minimizes byproduct formation.

Case Studies in Drug Discovery

Why choose this specific IUPAC entity?

  • Pinacidil Analogs: Pinacidil is a cyanoguanidine. The pyridine-2-yl-N-cyanoamidine is a "truncated" bioisostere where the amino linker is removed. This rigidifies the structure, often increasing selectivity for ATP-sensitive potassium channels (

    
    ).
    
  • Thrombin Inhibitors: The

    
    -cyano group reduces the basicity of the amidine P1 anchor. In trypsin-like serine proteases, highly basic amidines bind to Asp189. However, to improve oral bioavailability (by reducing positive charge at physiological pH), the 
    
    
    
    -cyanoamidine is used as a neutral prodrug or a less basic active moiety.

References

  • IUPAC Nomenclature of Organic Chemistry (Blue Book) . P-66.5.1.1 Amidines. IUPAC/RSC. [Link]

  • Ghiviriga, I., et al. (2009). "Tautomerism of guanidines studied by 15N NMR". Organic & Biomolecular Chemistry. [Link]

  • Sila, B., et al. (2022). "Synthesis of Cyclic N-Acyl Amidines". National Institutes of Health (PMC). [Link]

  • Oszczapowicz, J. (1990). "Basicity of Amidines". The Chemistry of Amidines and Imidates, Vol 2. [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Cyano-N-(pyridin-2-yl)acetamide

A Note on Chemical Nomenclature: Initial searches for "Pyridine-2-yl-N-cyanoamidine" did not yield a well-documented chemical entity. However, extensive results were available for the closely related compound, 2-Cyano-N-...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Nomenclature: Initial searches for "Pyridine-2-yl-N-cyanoamidine" did not yield a well-documented chemical entity. However, extensive results were available for the closely related compound, 2-Cyano-N-(pyridin-2-yl)acetamide (CAS RN: 90004-06-1) . This guide will focus on this latter, well-characterized molecule, assuming it to be the compound of interest. The primary structural difference lies in the core functional group: an acetamide in the subject of this guide, versus a cyanoamidine.

Introduction

2-Cyano-N-(pyridin-2-yl)acetamide is a versatile bifunctional organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its structure, incorporating a reactive cyano group, a hydrogen-bonding acetamide linkage, and a coordinating pyridine ring, makes it a valuable precursor for the synthesis of a wide array of complex heterocyclic systems.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and applications, with a particular focus on its utility for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

The fundamental identification and key physicochemical parameters of 2-Cyano-N-(pyridin-2-yl)acetamide are summarized below.

Chemical Structure and Identifiers

The molecular structure of 2-Cyano-N-(pyridin-2-yl)acetamide is characterized by a pyridine ring linked via an amide bond to a cyanoacetamide moiety.

Caption: Chemical Structure of 2-Cyano-N-(pyridin-2-yl)acetamide

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 90004-06-1[1]
Molecular Formula C₈H₇N₃O
Molecular Weight 161.16 g/mol [2]
IUPAC Name 2-cyano-N-(pyridin-2-yl)acetamide
Synonyms Acetamide, 2-cyano-N-2-pyridinyl-; N1-(2-pyridyl)-2-cyanoacetamide[1]
Physicochemical Properties

This compound is typically a solid at room temperature and exhibits solubility in polar organic solvents.[1] A summary of its computed physicochemical properties, which are valuable for predicting its behavior in biological systems and for method development, is provided in Table 2.

Table 2: Computed Physicochemical Properties

PropertyValueReference
XLogP3 1[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[2]
Topological Polar Surface Area 65.8 Ų[2]
Complexity 206[2]

Synthesis and Manufacturing

The synthesis of 2-cyano-N-(pyridin-2-yl)acetamide is generally achieved through the condensation of 2-aminopyridine with a cyanoacetic acid derivative.[3] The most common laboratory-scale synthesis involves the reaction of 2-aminopyridine with an alkyl cyanoacetate, such as methyl or ethyl cyanoacetate.

Causality Behind Experimental Choices

The selection of an alkyl cyanoacetate as the acylating agent is based on its commercial availability and suitable reactivity. The reaction is typically performed neat or in a high-boiling point solvent to facilitate the removal of the alcohol byproduct, which drives the reaction to completion. A base is generally not required as the amine nucleophilicity of 2-aminopyridine is sufficient to displace the alkoxy group of the ester.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-cyano-N-(pyridin-2-yl)acetamide, adapted from general methods for cyanoacetamide synthesis.[3][4]

Materials:

  • 2-Aminopyridine

  • Methyl cyanoacetate

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a clean, dry round-bottom flask, add 2-aminopyridine.

  • Slowly add a molar excess (e.g., 1.5 to 2 equivalents) of methyl cyanoacetate to the flask while stirring.

  • Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate is expected to form.

  • Add diethyl ether to the solidified mixture and stir to break up the solid.

  • Collect the precipitate by filtration.

  • Wash the collected solid several times with fresh diethyl ether to remove any unreacted starting materials.

  • Dry the purified product under vacuum to yield 2-cyano-N-(pyridin-2-yl)acetamide as a solid.

cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminopyridine 2-Aminopyridine Mixing and Heating Mixing and Heating 2-Aminopyridine->Mixing and Heating Methyl Cyanoacetate Methyl Cyanoacetate Methyl Cyanoacetate->Mixing and Heating Cooling and Precipitation Cooling and Precipitation Mixing and Heating->Cooling and Precipitation Reaction Completion Filtration and Washing Filtration and Washing Cooling and Precipitation->Filtration and Washing 2-Cyano-N-(pyridin-2-yl)acetamide 2-Cyano-N-(pyridin-2-yl)acetamide Filtration and Washing->2-Cyano-N-(pyridin-2-yl)acetamide Purification

Caption: A representative workflow for the synthesis of 2-Cyano-N-(pyridin-2-yl)acetamide.

Applications in Research and Drug Development

The true value of 2-cyano-N-(pyridin-2-yl)acetamide lies in its utility as a versatile building block for the synthesis of more complex, biologically active molecules.[1] The presence of the reactive cyano group and the active methylene group allows for a variety of chemical transformations.

Precursor for Heterocyclic Synthesis

2-Cyano-N-(pyridin-2-yl)acetamide is a key intermediate for the synthesis of various polyfunctionalized heterocyclic compounds, including:

  • Thiazoles: These can be synthesized through reactions with sulfur-containing reagents.[5]

  • Pyrazoles: Can be obtained through reactions with hydrazine derivatives.[5]

  • Pyridines and Pyridones: The cyanoacetamide moiety can participate in cyclization reactions to form substituted pyridine and pyridone rings, which are prevalent scaffolds in medicinal chemistry.[6][7]

These heterocyclic systems are known to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[5]

Potential Therapeutic Applications

While specific biological data for 2-cyano-N-(pyridin-2-yl)acetamide itself is limited in the public domain, the classes of compounds derived from it are of significant interest in drug discovery. For instance, related cyanoacetamide derivatives have been investigated for their potential as insecticides.[7] The cyano group can act as an electrophile, potentially interacting with nucleophilic residues in the active sites of enzymes, thereby modulating their activity.[8]

Safety and Handling

As a laboratory chemical, 2-cyano-N-(pyridin-2-yl)acetamide should be handled with appropriate safety precautions.

GHS Hazard Classification

Based on notifications to the ECHA C&L Inventory, this compound has the following GHS hazard statements:[2]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Table 3: GHS Hazard Information

Hazard ClassCategory
Acute Toxicity, Oral4
Acute Toxicity, Dermal4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Acute Toxicity, Inhalation4
Specific target organ toxicity — single exposure3
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[9]

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[9]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9]

  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.

Conclusion

2-Cyano-N-(pyridin-2-yl)acetamide is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the creation of diverse heterocyclic libraries for drug discovery and development. Researchers working with this compound should adhere to strict safety protocols due to its potential hazards. The continued exploration of the reactivity of 2-cyano-N-(pyridin-2-yl)acetamide is likely to lead to the discovery of novel compounds with important biological activities.

References

  • El-Gaml, K. M., et al. (2017). Utilization of 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide for the synthesis of thiazole, pyrazole and pyridene derivatives with a biological evaluation. American Journal of Organic Chemistry, 7(2), 33-41.
  • Google Patents.
  • Abdel-Wahab, B. F., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3195.
  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-138.
  • PubChem. 2-cyano-N-(pyridin-2-yl)acetamide | C8H7N3O | CID 706187. [Link]

  • Bakhite, E. A., et al. (2014). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Journal of Chemistry, 2014.
  • ACS Omega. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. [Link]

Sources

Exploratory

Coordination Modes of N-Cyanoamidine Ligands with Transition Metals: A Technical Guide

The following technical guide details the coordination chemistry of N-cyanoamidine ligands, structured for researchers in inorganic chemistry and drug discovery. Executive Summary & Structural Paradigm N-cyanoamidine lig...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the coordination chemistry of N-cyanoamidine ligands, structured for researchers in inorganic chemistry and drug discovery.

Executive Summary & Structural Paradigm

N-cyanoamidine ligands (general formula


) represent a unique class of "push-pull" ligands where the electron-donating amidine moiety is conjugated with an electron-withdrawing cyano group. This electronic push-pull creates a versatile coordination environment with multiple competitive donor sites, making them critical scaffolds in metallodrug design  (e.g., metformin analogs) and catalysis .

This guide dissects the competitive binding modes between the nitrile nitrogen (


)  and the amidine nitrogen (

)
, providing a roadmap for rationally designing metal complexes with specific geometries and electronic properties.
Ligand Architecture and Tautomerism

The N-cyanoamidine core exists in a tautomeric equilibrium that dictates reactivity. Understanding this equilibrium is the first step in predicting coordination.

  • Form A (Amino-Nitrile):

    
     (Predominant in neutral solution)
    
  • Form B (Imino-Nitrile):

    
    
    

The presence of the cyano group significantly reduces the basicity of the amidine nitrogens (


 drops by ~2-3 units compared to simple amidines), often necessitating specific pH control to force coordination at the amidine site.

Coordination Modes: Mechanisms and Selection

The coordination chemistry of N-cyanoamidines is governed by the Hard-Soft Acid-Base (HSAB) principle and steric factors.

Mode I: Monodentate Coordination via Nitrile Nitrogen ( )

This is the most kinetically favored mode for soft and borderline metals (e.g., Ag(I), Pt(II), Ni(II)). The linear geometry of the cyano group minimizes steric hindrance, allowing the ligand to bind even in crowded coordination spheres.

  • Mechanism:

    
    -donation from the 
    
    
    
    -hybridized lone pair of the nitrile nitrogen.
  • Spectroscopic Signature: A blue shift (increase in wavenumber) of the

    
     band in IR spectra due to kinematic coupling and reduced antibonding character.
    
Mode II: Monodentate Coordination via Amidine Nitrogen ( )

Preferred by harder metals (e.g., Co(III), Fe(III)) or when the nitrile site is sterically blocked.

  • Mechanism: Coordination via the

    
    -hybridized imine nitrogen. This mode often requires deprotonation of the ligand to form a neutral species, enhancing the donor strength of the amidine nitrogen.
    
  • Stability: Chelate rings (if R contains a donor) will exclusively favor this mode over Mode I.

Mode III: Bridging Coordination ( )

N-cyanoamidines are excellent building blocks for coordination polymers and MOFs.

  • Configuration: The ligand bridges two metal centers; one metal binds the

    
     and the second binds the 
    
    
    
    .
  • Result: Formation of polymeric chains or dinuclear species, often observed in Copper(II) and Nickel(II) cyanoguanidine complexes.

Visualization of Signaling Pathways & Coordination Logic

The following diagram illustrates the decision logic for coordination mode selection based on metal hardness and pH.

CoordinationLogic Ligand N-Cyanoamidine Ligand (Neutral) MetalType Metal Center Nature (HSAB Theory) Ligand->MetalType Sterics Steric Bulk (Ligand R-Group) MetalType->Sterics Hard Metals (Co3+, Fe3+) Mode1 Mode I: Nitrile-N Binding (Linear, Low Steric Demand) MetalType->Mode1 Soft Metals (Ag+, Pt2+) Sterics->Mode1 High Sterics Mode2 Mode II: Amidine-N Binding (Bent, High Basicity) Sterics->Mode2 Low Sterics / High pH Mode3 Mode III: Bridging (Polymeric Structures) Mode1->Mode3 Excess Metal / Concentration Mode2->Mode3 Secondary Binding

Caption: Logic flow for predicting N-cyanoamidine coordination modes based on metal acidity and steric constraints.

Characterization Protocols

Reliable identification of the coordination mode is critical. The following protocols are self-validating systems.

Infrared Spectroscopy (Diagnostic Bands)

The


 stretch is the primary reporter group.
Coordination ModeFrequency Shift (

)
Typical Range (

)
Structural Implication
Free Ligand Reference2160 – 2190Uncoordinated Cyano group
N-Bound (Nitrile) +10 to +40 (Blue Shift) 2200 – 2240

-donation from N(nitrile) strengthens C≡N bond
Bridging +20 to +50 2210 – 2250Kinematic coupling in polymeric chains
Amidine-Bound Negligible / Red Shift2160 – 2180Nitrile is non-participating; Amidine C=N shifts instead
X-Ray Crystallography (Geometric Validation)
  • Nitrile Coordination: Look for linear M-N-C angles (

    
    ).[1] Bond length M-N 
    
    
    
    Å.
  • Amidine Coordination: Look for bent M-N-C angles (

    
    ). Bond length M-N 
    
    
    
    Å.

Experimental Protocol: Synthesis of [Ni(Cyanoguanidine) Cl ]

This protocol synthesizes a Model System for Mode I (Nitrile) coordination.

Safety: Nickel salts are carcinogenic. Work in a fume hood.

Materials:

  • Nickel(II) chloride hexahydrate (

    
    )
    
  • Cyanoguanidine (Dicyandiamide)

  • Ethanol (Absolute)

  • Diethyl Ether

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 0.42 g (1.7 mmol) of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     in 10 mL of absolute ethanol. The solution should be light green.
    
  • Ligand Addition: Dissolve 0.29 g (3.4 mmol) of Cyanoguanidine in 10 mL of warm ethanol.

  • Reaction: Add the ligand solution dropwise to the metal solution under constant stirring.

    • Observation: Color change to a deeper green or blue-green indicates complexation.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2 hours to ensure thermodynamic product formation.
    
  • Isolation: Allow the solution to cool slowly to room temperature. A precipitate will form.[2][3]

    • Crystallization:[1][2] If no precipitate forms, reduce volume by 50% using a rotary evaporator and add diethyl ether to induce precipitation.

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL). Dry under vacuum.[2]

Validation Check:

  • Run IR spectrum.[2][4][5][6]

  • Pass Criteria: Appearance of

    
     at 
    
    
    
    (shifted from
    
    
    in free ligand).

Biological & Catalytic Applications

The coordination of N-cyanoamidines alters their lipophilicity and electronic distribution, enhancing bioactivity.

  • Metformin Analogs: Biguanides (related to cyanoamidines) rely on metal binding (Cu, Zn) for their antidiabetic mechanism. N-cyanoamidine complexes are being investigated for insulin-mimetic activity due to their ability to transport metals across cell membranes.

  • Antimicrobial Agents: The "free" cyano group in Mode II complexes can act as a secondary hydrogen bond acceptor, disrupting bacterial cell walls.

  • Catalysis: The electron-withdrawing cyano group increases the Lewis acidity of the central metal, making these complexes potent Lewis acid catalysts for organic transformations (e.g., aldol reactions).

Biological Activity Workflow

BioActivity Complex M-Cyanoamidine Complex Transport Membrane Transport (Lipophilicity) Complex->Transport Passive Diffusion Intracellular Intracellular Release Transport->Intracellular Reduction/Dissociation Target Target Binding (DNA/Enzyme) Intracellular->Target Active Species

Caption: Mechanism of action for N-cyanoamidine metal complexes in biological systems.

References

  • Synthesis and Characterization Complexes of Ni(II) that Contain Cyanoguanidine and Phosphines Ligands . ResearchGate. [Link]

  • Coordination Chemistry of Transition Metals . Lumen Learning. [Link]

  • Biological Properties of Transition Metal Complexes with Metformin and Its Analogues . National Institutes of Health (NIH). [Link]

  • Cyanide Complexes of the Transition Metals . ResearchGate. [Link]

  • Synthesis, Characterization and Biological Applications of Transition Metal Complexes . Longdom Publishing. [Link]

Sources

Foundational

An In-depth Technical Guide to the Acidity and pKa Values of the N-cyanoamidine Functional Group

For Researchers, Scientists, and Drug Development Professionals Introduction: The N-cyanoamidine Moiety - A Functional Group of Growing Importance The N-cyanoamidine functional group, characterized by a cyano group attac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The N-cyanoamidine Moiety - A Functional Group of Growing Importance

The N-cyanoamidine functional group, characterized by a cyano group attached to one of the nitrogen atoms of an amidine core, is an intriguing structural motif with significant implications in medicinal chemistry and agrochemistry. Its unique electronic properties, arising from the strong electron-withdrawing nature of the cyano group, profoundly influence its acidity and, consequently, its behavior in biological systems. This guide provides a comprehensive exploration of the acidity and pKa values of the N-cyanoamidine functional group, offering theoretical insights, a review of known pKa data, and practical guidance on experimental and computational determination methods. Understanding these fundamental physicochemical properties is paramount for the rational design of novel drug candidates and agricultural agents. N-cyanoamidine-containing compounds, such as the neonicotinoid insecticides acetamiprid and thiacloprid, highlight the real-world impact of this functional group.[1][2]

Theoretical Framework: Unpacking the Acidity of N-cyanoamidines

The acidity of an N-cyanoamidine is primarily determined by the stability of its conjugate base, formed upon deprotonation, or the stability of its conjugate acid, formed upon protonation. The pKa value is a quantitative measure of this acidity. For the N-cyanoamidine functional group, several key factors come into play:

The Inductive Effect of the Cyano Group

The dominant feature of the N-cyanoamidine group is the strongly electron-withdrawing cyano (-C≡N) group. This group exerts a powerful negative inductive effect (-I), pulling electron density away from the amidine system. This has two major consequences:

  • Increased Acidity of the N-H Proton: The electron withdrawal by the cyano group polarizes the N-H bond, making the proton more acidic and thus easier to remove. This leads to a lower pKa value compared to unsubstituted amidines.

  • Decreased Basicity of the Amidine Nitrogens: The lone pairs of electrons on the amidine nitrogen atoms are less available for protonation due to the inductive withdrawal by the cyano group. This significantly reduces the basicity of the functional group.

Resonance Stabilization

Resonance plays a crucial role in stabilizing the conjugate base formed after deprotonation of an N-H bond. The negative charge can be delocalized over the nitrogen atoms and the cyano group, further enhancing the acidity.

Upon protonation, the positive charge on the resulting amidinium ion is also delocalized across the two nitrogen atoms and the central carbon, a characteristic feature of amidines that contributes to their basicity.[3] However, the presence of the electron-withdrawing cyano group destabilizes this positive charge, leading to a weaker base compared to other amidines.

Tautomerism

N-cyanoamidines can exist in different tautomeric forms, primarily amino-imino tautomerism. The position of the double bond and the proton can shift between the nitrogen atoms. The relative stability of these tautomers can be influenced by solvent and substitution patterns and will affect which nitrogen is preferentially protonated and the overall measured pKa.[4][5][6][7][8]

Experimentally Determined and Predicted pKa Values of N-cyanoamidine Containing Compounds

Obtaining a comprehensive set of experimentally determined pKa values for a wide range of N-cyanoamidine compounds is challenging due to the specialized nature of this functional group. However, data for some commercially significant compounds and related structures provide valuable insights.

CompoundStructurepKa Value(s)Notes
Acetamiprid0.7[9][10][11][12]This low pKa indicates that acetamiprid is a very weak base.
ThiaclopridNo dissociation[13]Thiacloprid is considered to be non-ionizable under typical environmental pH conditions.
2-Cyanoguanidine14.8 (acidic), pKb 14.4 (basic)[14]Exhibits both weakly acidic and very weakly basic properties.
N-Cyano-N',S-dimethylisothiourea-2.13 (Predicted)[15]The prediction suggests this compound is a strong acid.

Analysis of pKa Data:

The available data, though limited, clearly demonstrates the profound impact of the N-cyano group on the basicity of the amidine functionality. The pKa of acetamiprid (0.7) is remarkably low for an amidine-like structure, highlighting the potent electron-withdrawing effect of the cyano group, which significantly reduces the proton affinity of the nitrogen atoms. In the case of thiacloprid, the molecule is considered non-ionizable, suggesting its basicity is even lower than that of acetamiprid.[13][16]

2-Cyanoguanidine presents an interesting case, exhibiting both very weak acidic and basic properties.[14][17] The predicted pKa of N-cyano-N',S-dimethylisothiourea further underscores the potential for significant acidity in N-cyanoamidine derivatives.[15]

Methodologies for pKa Determination

For novel N-cyanoamidine compounds, both experimental and computational methods can be employed to determine their pKa values.

Experimental Protocols

1. Potentiometric Titration

This is a classic and reliable method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the sample and monitoring the pH change.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a sample of the N-cyanoamidine compound and dissolve it in a suitable solvent system (e.g., water, methanol-water mixture). The concentration should be known precisely.

  • Titrant Preparation: Prepare a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.

  • Titration Setup: Place the sample solution in a thermostatted beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the burette tip containing the titrant into the solution.

  • Titration: Add the titrant in small, precise increments. After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. For a weak base, the pKa of the conjugate acid is the pH at which half of the base has been protonated.

2. UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the N-cyanoamidine have distinct UV-Vis absorption spectra.

Step-by-Step Methodology:

  • Spectral Analysis: Record the UV-Vis spectra of the N-cyanoamidine compound in highly acidic and highly basic solutions to obtain the spectra of the fully protonated and deprotonated species, respectively.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

  • Measurement: Dissolve a constant concentration of the N-cyanoamidine in each buffer solution and record the absorbance at a wavelength where the difference in absorbance between the protonated and deprotonated forms is maximal.

  • Data Analysis: Plot the absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the chemical shift changes of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N) as a function of pH.[18]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a series of samples of the N-cyanoamidine in buffers of varying, precisely known pH values.

  • NMR Data Acquisition: Acquire NMR spectra for each sample under constant temperature conditions.

  • Data Analysis: Identify a nucleus whose chemical shift is sensitive to the protonation state of the N-cyanoamidine group. Plot the chemical shift of this nucleus as a function of pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.

Computational Approaches

In silico methods are increasingly used to predict pKa values, offering a rapid and cost-effective alternative to experimental determination.

Quantum Mechanics-Based Methods

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), can provide accurate pKa predictions.[19][20]

Workflow for Computational pKa Prediction:

  • Structure Optimization: The 3D structures of the protonated and deprotonated forms of the N-cyanoamidine are optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain the Gibbs free energies.

  • Solvation Modeling: The effect of the solvent (usually water) is incorporated using a continuum solvation model (e.g., SMD, CPCM).

  • pKa Calculation: The pKa is calculated from the difference in the Gibbs free energies of the protonated and deprotonated species in solution.

Synthesis of N-cyanoamidines

Several synthetic routes to N-cyanoamidines have been reported. A common approach involves the reaction of a primary or secondary amine with a suitable N-cyanoimidate or a related electrophile. For instance, N-arylalkyl-N'-cyano-3-pyridinecarboxamidines have been synthesized and evaluated for their pharmacological activity.[9] Another route involves the reaction of isothiocyanates with cyanamide derivatives.[21] The synthesis of N-alkyl-N'-pyridyl-N"-cyanoguanidines has also been described as potential bioisosteres of hypotensive compounds.[22]

Conclusion

The N-cyanoamidine functional group possesses a unique electronic character that imparts significant acidity and reduced basicity compared to simple amidines. This is primarily due to the strong electron-withdrawing nature of the cyano group. The pKa values of N-cyanoamidine-containing compounds, such as acetamiprid, are often very low, indicating they are weak bases. A thorough understanding of the acidity and pKa of this functional group is essential for professionals in drug discovery and agrochemical research, as it directly influences a molecule's solubility, membrane permeability, and interaction with biological targets. The combination of experimental techniques like potentiometric titration and UV-Vis spectrophotometry, alongside increasingly accurate computational methods, provides a robust toolkit for the characterization of this important chemical moiety.

References

  • Recent advances in the removal of neonicotinoid insecticides: classical approaches and nanomaterial applications. (n.d.). ResearchGate. Retrieved January 30, 2024, from [Link]

  • Acetamiprid. (n.d.). PubChem. Retrieved January 30, 2024, from [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025). University of Tartu. Retrieved January 30, 2024, from [Link]

  • Pesticides - Fact Sheet for Acetamiprid. (n.d.). U.S. Environmental Protection Agency. Retrieved January 30, 2024, from [Link]

  • N-Cyanoimines in the Synthesis of Heterocyclic Compounds. (2025). ResearchGate. Retrieved January 30, 2024, from [Link]

  • Thiacloprid (Ref: YRC 2894). (2025). University of Hertfordshire. Retrieved January 30, 2024, from [Link]

  • Resonance structures of protonated amidines. (n.d.). ResearchGate. Retrieved January 30, 2024, from [Link]

  • 2-Cyanoguanidine. (n.d.). Wikipedia. Retrieved January 30, 2024, from [Link]

  • Structural Insights Into Tautomeric Dynamics in Nucleic Acids and in Antiviral Nucleoside Analogs. (n.d.). National Institutes of Health. Retrieved January 30, 2024, from [Link]

  • N-Cyanoguanidine. (n.d.). ChemBK. Retrieved January 30, 2024, from [Link]

  • Petersen, H. J., Nielsen, C. K., & Arrigoni-Martelli, E. (1978). Synthesis and hypotensive activity of N-alkyl-N"-cyano-N'-pyridylguanidines. Journal of Medicinal Chemistry, 21(8), 773–781. [Link]

  • Tautomerism; Types & Stability of Tautomers. (2020, September 1). YouTube. Retrieved January 30, 2024, from [Link]

  • Physicochemical properties of drug. (n.d.). SlideShare. Retrieved January 30, 2024, from [Link]

  • Quantitative identification of the protonation state of histidines in vitro and in vivo. (n.d.). PubMed. Retrieved January 30, 2024, from [Link]

  • A holistic study of neonicotinoids neuroactive insecticides—properties, applications, occurrence, and analysis. (2019). National Institutes of Health. Retrieved January 30, 2024, from [Link]

  • 1-Cyano-2-methylisothiourea. (n.d.). PubChem. Retrieved January 30, 2024, from [Link]

  • Acetamiprid. (n.d.). University of Hertfordshire. Retrieved January 30, 2024, from [Link]

  • Solvent effects on the relative stability for tautomerism of (R)-4-amino-1,2-oxazolidin-3-one(Cycloserine). (n.d.). SciSpace. Retrieved January 30, 2024, from [Link]

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (n.d.). National Institutes of Health. Retrieved January 30, 2024, from [Link]

  • A critical review on the potential impacts of neonicotinoid insecticide use. (n.d.). Royal Society of Chemistry. Retrieved January 30, 2024, from [Link]

  • Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. (2025). ResearchGate. Retrieved January 30, 2024, from [Link]

  • ACETAMIPRID (246). (n.d.). Food and Agriculture Organization of the United Nations. Retrieved January 30, 2024, from [Link]

  • Systemic insecticides (neonicotinoids and fipronil): trends, uses, mode of action and metabolites. (2014). SciSpace. Retrieved January 30, 2024, from [Link]

  • Analysis of Physicochemical Properties for Drugs of Natural Origin. (n.d.). SciSpace. Retrieved January 30, 2024, from [Link]

  • Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved January 30, 2024, from [Link]

  • Synthesis and Antimicrobial Activity of N-substituted N'-cyano-S-(triorganostannyl)isothioureas. (n.d.). PubMed. Retrieved January 30, 2024, from [Link]

  • The tautomeric and rotameric forms of compounds 1-9. (n.d.). ResearchGate. Retrieved January 30, 2024, from [Link]

  • 2-CYANOGUANIDINE. (n.d.). LookChem. Retrieved January 30, 2024, from [Link]

  • Thiacloprid. (n.d.). Wikipedia. Retrieved January 30, 2024, from [Link]

  • Tautomerism of Guanine Analogues. (n.d.). MDPI. Retrieved January 30, 2024, from [Link]

  • Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. (n.d.). ResearchGate. Retrieved January 30, 2024, from [Link]

  • pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. Retrieved January 30, 2024, from [Link]

  • Screening of Toxic Effects of Neonicotinoid Insecticides with a Focus on Acetamiprid: A Review. (2023). MDPI. Retrieved January 30, 2024, from [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers. Retrieved January 30, 2024, from [Link]

  • THIACLOPRID (223). (n.d.). Food and Agriculture Organization of the United Nations. Retrieved January 30, 2024, from [Link]

  • CAS No : 1132887-26-3 | Product Name : N-Cyano-N'-nitrosoguanidine. (n.d.). Pharmaffiliates. Retrieved January 30, 2024, from [Link]

  • Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. (2025). National Institutes of Health. Retrieved January 30, 2024, from [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). National Institutes of Health. Retrieved January 30, 2024, from [Link]

  • Imidacloprid. (n.d.). PubChem. Retrieved January 30, 2024, from [Link]

Visualizations

N_Cyanoamidine_Protonation cluster_neutral Neutral N-Cyanoamidine cluster_protonated Protonated N-Cyanoamidine (Conjugate Acid) Neutral R-N(H)-C(=N-R')-N-C≡N Protonated R-N(H)-C(=N⁺(H)-R')-N-C≡N Neutral->Protonated + H⁺ (pKa) Protonated->Neutral - H⁺

Caption: Protonation equilibrium of an N-cyanoamidine.

pKa_Determination_Workflow cluster_exp Experimental Methods cluster_comp Computational Methods cluster_analysis Data Analysis Potentiometry Potentiometric Titration Titration_Curve Titration Curve Analysis Potentiometry->Titration_Curve UV_Vis UV-Vis Spectrophotometry Spectral_Shift Spectral Shift Analysis UV_Vis->Spectral_Shift NMR NMR Spectroscopy Chemical_Shift Chemical Shift Plot NMR->Chemical_Shift DFT DFT Calculations Free_Energy Gibbs Free Energy Calculation DFT->Free_Energy pKa_Value pKa Value Titration_Curve->pKa_Value Spectral_Shift->pKa_Value Chemical_Shift->pKa_Value Free_Energy->pKa_Value

Caption: Workflow for pKa determination of N-cyanoamidines.

Sources

Protocols & Analytical Methods

Method

Application Note: Pyridine-2-yl-N-cyanoamidine (PyCamCN) in Ni-Catalyzed Cross-Electrophile Coupling

This Application Note is designed for researchers and drug discovery chemists utilizing nickel catalysis to construct bonds, particularly when working with "drug-like" basic heterocycles that traditionally poison palladi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery chemists utilizing nickel catalysis to construct


 bonds, particularly when working with "drug-like" basic heterocycles that traditionally poison palladium or standard nickel systems.

Executive Summary & Rationale

The construction of alkylated heteroaromatics is a cornerstone of medicinal chemistry. Traditional cross-coupling (Suzuki, Negishi) requires the pre-formation of nucleophilic organometallics, which are often unstable or incompatible with sensitive functional groups. Nickel-catalyzed Cross-Electrophile Coupling (XEC) solves this by coupling two electrophiles (Ar-X and Alkyl-X) using a reducing agent (Zn or Mn).

However, standard ligands (e.g., dtbbpy, terpyridine) often fail when applied to basic nitrogen heterocycles (e.g., 2-substituted pyridines, imidazoles, azaindoles). These substrates can displace the ligand or coordinate too strongly to the nickel center, arresting the catalytic cycle.

Pyridine-2-yl-N-cyanoamidine (PyCamCN) acts as a specialized solution. Its electron-deficient N-cyano motif reduces the basicity of the amidine nitrogen, creating a "hemilabile" electronic environment that resists displacement by substrate nitrogen atoms while stabilizing the critical Ni(I)/Ni(III) redox manifold.

Ligand Profile & Mechanism

Structural Advantages[1]
  • CAS: 89795-81-3[1][2]

  • Abbreviation: PyCamCN (or L11 in Weix library nomenclature).

  • Electronic Tuning: The electron-withdrawing cyano group (

    
    ) pulls electron density from the chelating nitrogen. This makes the metal center more electrophilic, facilitating the capture of alkyl radicals, a rate-limiting step in many XEC reactions.
    
  • Binding Mode: Bidentate (

    
    ).
    
The Catalytic Cycle (XEC)

The reaction operates via a radical chain mechanism. Unlike Pd-catalysis (2e⁻ process), this Ni-system relies on single-electron transfers (SET).

Key Pathway:

  • Initiation: Pre-catalyst Ni(II) is reduced to Ni(0) by Zn.

  • Oxidative Addition: Ni(0) inserts into the Heteroaryl Halide (Ar-X) to form L-Ni(II)-Ar.

  • Radical Generation: The Alkyl Halide (R-X) is reduced (likely by a Ni(I) species or directly by Zn) to generate an alkyl radical (R•).

  • Radical Capture: The paramagnetic L-Ni(II)-Ar (or L-Ni(I)-Ar) species captures the alkyl radical to form a high-valent Ni(III) complex.

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating Ni(I), which re-enters the cycle.[3]

Mechanistic Visualization

Ni_XEC_Cycle cluster_cycle Catalytic Cycle cluster_radical Radical Generation Ni0 Ni(0)Ln Ni2_Ar L-Ni(II)(Ar)X Ni0->Ni2_Ar Oxidative Addition (+ Ar-X) Ni1_Ar L-Ni(I)Ar Ni2_Ar->Ni1_Ar Reduction (Zn) Ni3_Ar_R L-Ni(III)(Ar)(R) Ni1_Ar->Ni3_Ar_R Radical Capture (+ R•) Ni3_Ar_R->Ni1_Ar Reductive Elimination (- Product) RX Alkyl-X R_Rad Alkyl Radical (R•) RX->R_Rad SET (from Zn or Ni) R_Rad->Ni3_Ar_R Capture

Figure 1: Proposed radical chain mechanism for Ni-catalyzed cross-electrophile coupling.

Experimental Protocol

Standard Operating Procedure (SOP)

Reaction Scale: 0.5 mmol (scalable to 10 mmol). Solvent System: DMA (N,N-Dimethylacetamide) is critical due to its ability to solubilize the zinc salts formed during the reaction.

Materials Checklist:
  • Catalyst:

    
     (10 mol %)
    
  • Ligand: PyCamCN (12 mol %)

  • Reductant: Zinc dust (2.0 equiv) — Must be activated if old.

  • Electrophile 1: Heteroaryl Bromide/Chloride (1.0 equiv)

  • Electrophile 2: Alkyl Bromide/Iodide (1.5 equiv)

  • Additive: NaI (0.5 equiv) — Optional, accelerates reaction for alkyl bromides.

Step-by-Step Workflow:
  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under argon flow, charge an oven-dried reaction vial (equipped with a stir bar) with:

    • 
       (15.4 mg, 0.05 mmol)
      
    • PyCamCN (8.8 mg, 0.06 mmol)

    • Zinc dust (65 mg, 1.0 mmol)

    • Sodium Iodide (37 mg, 0.25 mmol) [If using Alkyl Bromides]

  • Solvent & Substrate Addition:

    • Add DMA (2.0 mL) to the vial.

    • Add the Heteroaryl Halide (0.5 mmol).

    • Add the Alkyl Halide (0.75 mmol).

    • Note: If substrates are liquid, add them after the solvent.

  • Reaction:

    • Seal the vial with a PTFE-lined cap.

    • Remove from the glovebox.

    • Stir vigorously (800-1000 rpm) at 50–60 °C for 12–24 hours.

    • Observation: The mixture usually turns from green/blue to a dark black/brown suspension, indicating the formation of active Ni(0)/Zn species.

  • Workup:

    • Cool to room temperature.[4][5]

    • Dilute with EtOAc (20 mL) and quench with 1M HCl (10 mL) or saturated

      
       (for acid-sensitive substrates).
      
    • Filter through a pad of Celite to remove excess Zinc.

    • Wash the organic layer with water (3x) and brine (1x) to remove DMA.

    • Dry over

      
      , concentrate, and purify via column chromatography.
      
Workflow Diagram

Protocol_Flow Step1 1. Charge Solids (Ni source, PyCamCN, Zn) [In Glovebox] Step2 2. Add Solvent (DMA) & Substrates Step1->Step2 Step3 3. Heat & Stir (50-60°C, 12-24h) [Dark brown color] Step2->Step3 Step4 4. Quench & Filter (Remove Zn) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Figure 2: Operational workflow for PyCamCN-enabled cross-coupling.

Substrate Scope & Performance Data

PyCamCN is specifically superior for Heteroaryl Halides containing basic nitrogens .

Substrate ClassHalide TypeRecommended ConditionsYield RangeNotes
2-Substituted Pyridines Cl, Br60 °C, DMA65-85%dtbbpy often yields <10% here.
Azaindoles Br50 °C, DMA60-80%Protect indole N if possible (e.g., Boc).
Pyrimidines Cl50 °C, DMA55-75%High catalyst loading (15%) may be needed.
Secondary Alkyl Halides Br, IStandard70-90%Excellent diastereoselectivity not guaranteed.
Primary Alkyl Halides IStandard60-80%Alkyl Bromides require NaI additive.

Troubleshooting & Optimization

"The reaction stayed green/blue."
  • Cause: The Nickel was not reduced to Ni(0).

  • Solution: Your Zinc might be oxidized. Activate Zinc by washing with dilute HCl, then water, ethanol, and ether, followed by drying under high vacuum. Alternatively, add 1-2 drops of TMSCl to the reaction mixture to activate the Zn surface.

"Low yield with Alkyl Chlorides."
  • Cause: C-Cl bond activation is too slow for the alkyl partner.

  • Solution: This protocol is optimized for Alkyl Bromides and Iodides . If you must use a chloride, add NaI (1.0 equiv) to facilitate in situ Finkelstein exchange, or switch to a stronger reductant system (though this may affect functional group tolerance).

"Ligand Solubility."
  • Observation: PyCamCN is less soluble than bipyridines.

  • Fix: Ensure the ligand and Ni source are stirred in DMA for 5-10 minutes before adding Zinc to ensure complexation.

References

  • Hansen, E. C.; Li, C.; Yang, S.; Pedro, D.; Weix, D. J. "Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling." Journal of Organic Chemistry, 2017 , 82(13), 7085–7092.

    • Context: The primary reference establishing PyCamCN (L11) as the superior ligand for basic heterocycles.
  • Weix, D. J. "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Accounts of Chemical Research, 2015, 48(6), 1767–1775.

    • Context: Review of the general mechanism and principles of XEC.
  • Everson, D. A.; Jones, B. A.; Weix, D. J. "Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides." Journal of the American Chemical Society, 2012, 134(14), 6146–6159.

    • Context: Foundational work on Ni-c

Sources

Application

The Strategic Application of Pyridine-2-yl-N-cyanoamidine in Nickel-Catalyzed Reductive Cross-Coupling of Alkyl Halides

Introduction: Navigating the Challenges of C(sp²)-C(sp³) Bond Formation The construction of carbon-carbon bonds between sp²-hybridized carbon atoms of aromatic systems and sp³-hybridized carbons of alkyl chains is a corn...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of C(sp²)-C(sp³) Bond Formation

The construction of carbon-carbon bonds between sp²-hybridized carbon atoms of aromatic systems and sp³-hybridized carbons of alkyl chains is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science. However, the coupling of heteroaryl halides with alkyl halides presents a significant challenge due to the often-coordinating nature of the heteroaryl substrate, which can interfere with catalyst activity.[1][2] Reductive cross-electrophile coupling has emerged as a powerful strategy, obviating the need for pre-formed organometallic reagents by coupling two electrophiles in the presence of a stoichiometric reductant.[3][4] Within this field, the development of effective ligands to control the reactivity and selectivity of the nickel catalyst is paramount. This guide details the application of pyridine-2-yl-N-cyanoamidine as a highly effective ligand in the nickel-catalyzed reductive cross-coupling of (hetero)aryl halides with alkyl halides, a methodology that offers a robust solution to a persistent synthetic problem.[1][2]

The Ligand: Pyridine-2-yl-N-cyanoamidine - Structure and Rationale for Use

The efficacy of pyridine-2-yl-N-cyanoamidine and its derivatives in nickel-catalyzed reductive cross-coupling stems from its unique structural features. The bidentate coordination of the pyridine nitrogen and the amidine moiety to the nickel center creates a stable complex that facilitates the catalytic cycle. The cyano group provides electronic tuning of the ligand, influencing the redox properties of the nickel catalyst and promoting the desired cross-coupling pathway over undesired side reactions such as homocoupling.

The development of ligands based on the 2-pyridylcarboxamidine core has provided a general solution for the coupling of Lewis basic nitrogen-containing heteroaryl halides with both primary and secondary alkyl halides, often affording good to excellent yields.[1][2]

Proposed Catalytic Cycle

The precise mechanism of this transformation is likely complex and may vary depending on the specific substrates and conditions. However, a plausible catalytic cycle is depicted below, drawing on established principles of nickel-catalyzed reductive cross-couplings.[5]

The cycle is initiated by the reduction of a Ni(II) precatalyst to a highly reactive Ni(0) species by a stoichiometric reductant, such as zinc or manganese powder. This Ni(0) complex then undergoes oxidative addition with the (hetero)aryl halide to form a (L)Ni(II)(Ar)(X) intermediate. Concurrently, the alkyl halide is reduced at the metal surface or by another equivalent of the reductant to generate an alkyl radical. This radical is then trapped by the Ni(II) intermediate to form a transient (L)Ni(III)(Ar)(Alkyl)(X) species. Finally, reductive elimination from this high-valent nickel complex furnishes the desired cross-coupled product and regenerates a Ni(I) species, which is further reduced to Ni(0) to complete the catalytic cycle.

Reductive Cross-Coupling Catalytic Cycle Ni(II) Precatalyst Ni(II) Precatalyst Ni(0)L Ni(0)L Ni(II) Precatalyst->Ni(0)L Reduction (e.g., Zn, Mn) LNi(II)(Ar)(X) LNi(II)(Ar)(X) Ni(0)L->LNi(II)(Ar)(X) Oxidative Addition (Ar-X) LNi(III)(Ar)(Alkyl)(X) LNi(III)(Ar)(Alkyl)(X) LNi(II)(Ar)(X)->LNi(III)(Ar)(Alkyl)(X) Alkyl Radical Trapping (R• from R-X) Ni(I)X Ni(I)X LNi(III)(Ar)(Alkyl)(X)->Ni(I)X Reductive Elimination (Product: Ar-R) Product (Ar-R) Product (Ar-R) LNi(III)(Ar)(Alkyl)(X)->Product (Ar-R) Ni(I)X->Ni(0)L Reduction Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->LNi(III)(Ar)(Alkyl)(X) Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X)->LNi(II)(Ar)(X) caption Proposed Catalytic Cycle

Caption: Proposed Catalytic Cycle for the Nickel-Catalyzed Reductive Cross-Coupling.

Experimental Protocols

Protocol 1: Synthesis of Pyridine-2-yl-N-cyanoamidine Ligand

This protocol is adapted from established procedures for the synthesis of similar N-cyanoamidine compounds.

Materials:

  • 2-Cyanopyridine

  • Cyanamide

  • Anhydrous Toluene

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride solution

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous diethyl ether (3 x 10 mL) to remove the mineral oil, decanting the ether carefully each time.

  • Suspend the washed sodium hydride in anhydrous toluene (20 mL).

  • Add cyanamide (1.0 equivalent) portion-wise to the suspension at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add 2-cyanopyridine (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure pyridine-2-yl-N-cyanoamidine ligand.

Protocol 2: Nickel-Catalyzed Reductive Cross-Coupling of a Heteroaryl Halide with an Alkyl Halide

This is a general procedure based on the work of Weix and coworkers.[2] Researchers should optimize conditions for their specific substrates.

Materials:

  • Nickel(II) chloride dimethoxyethane complex (NiCl₂·DME)

  • Pyridine-2-yl-N-cyanoamidine ligand

  • (Hetero)aryl halide (e.g., 2-bromopyridine)

  • Alkyl halide (e.g., 1-bromooctane)

  • Zinc powder (<10 micron, activated)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Internal standard (e.g., dodecane) for GC analysis

  • Ethyl acetate

  • Saturated aqueous Ammonium Chloride solution

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In an inert atmosphere glovebox, add NiCl₂·DME (5 mol %), pyridine-2-yl-N-cyanoamidine ligand (7.5 mol %), and zinc powder (2.0 equivalents) to an oven-dried vial equipped with a magnetic stir bar.

  • Add the (hetero)aryl halide (1.0 equivalent) and the alkyl halide (1.5 equivalents).

  • Add anhydrous DMA to achieve a desired concentration (e.g., 0.2 M).

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Ligand Synthesis Ligand Synthesis Reaction Setup Reaction Setup Ligand Synthesis->Reaction Setup Reagent Prep Reagent Prep Reagent Prep->Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Quenching Quenching Reaction Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product caption General Experimental Workflow

Caption: General Experimental Workflow for Ligand Synthesis and Cross-Coupling.

Substrate Scope and Performance

The pyridine-2-yl-N-cyanoamidine ligand system demonstrates a broad substrate scope, accommodating a variety of heteroaryl halides and alkyl halides.

EntryHeteroaryl HalideAlkyl HalideProductYield (%)
12-Bromopyridine1-Bromooctane2-Octylpyridine85
23-BromopyridineCyclohexyl bromide3-Cyclohexylpyridine72
34-Chloropyridine1-Bromo-4-phenylbutane4-(4-Phenylbutyl)pyridine78
42-Bromoquinoline1-Bromopentane2-Pentylquinoline81
52-Bromopyridine1-Bromo-3-phenylpropane2-(3-Phenylpropyl)pyridine90

Yields are representative and may vary depending on the specific reaction conditions and scale. Data is compiled based on reported examples in the literature.[1][2]

Conclusion and Future Outlook

The use of pyridine-2-yl-N-cyanoamidine as a ligand in nickel-catalyzed reductive cross-coupling reactions provides a highly effective and versatile method for the synthesis of alkylated (hetero)arenes. The operational simplicity, broad substrate scope, and good functional group tolerance make this a valuable tool for researchers in organic synthesis and drug discovery. Future research in this area may focus on the development of chiral analogues of this ligand for asymmetric cross-coupling reactions, further expanding the synthetic utility of this powerful transformation.

References

  • Hansen, E. C.; Li, C.; Yang, S.; Pedro, D. J.; Weix, D. J. Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. J. Org. Chem.2017 , 82 (13), 7085–7092. [Link]

  • Weix, D. J. Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)butanoate. Org. Synth.2022 , 99, 276-293. [Link]

  • Gong, H. Nickel-catalyzed reductive coupling of alkyl halides with other electrophiles: concept and mechanistic considerations. Org. Chem. Front.2014 , 1, 539-543. [Link]

  • Hansen, E. C.; Li, C.; Yang, S.; Pedro, D. J.; Weix, D. J. Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. J. Org. Chem.2017 , 82, 7085-7092. [Link]

  • Weix, D. J. Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights. University of Wisconsin-Madison, 2018 . [Link]

  • Biswas, S.; Weix, D. J. Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. J. Am. Chem. Soc.2013 , 135 (43), 16192–16199. [Link]

  • Weix, D. J. et al. Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. J. Am. Chem. Soc.2018 , 140 (4), 1394-1399. [Link]

Sources

Method

Mastering Solvent Selection for Pyridine-2-yl-N-cyanoamidine Coordination Chemistry: A Guide for Researchers

Introduction: The Pivotal Role of the Solvent in Unlocking Novel Coordination Architectures In the intricate world of coordination chemistry, the choice of solvent is far from a trivial decision. It is a critical paramet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of the Solvent in Unlocking Novel Coordination Architectures

In the intricate world of coordination chemistry, the choice of solvent is far from a trivial decision. It is a critical parameter that can dictate the outcome of a reaction, influencing everything from reaction kinetics and product purity to the final three-dimensional structure of a metal-ligand complex. This is particularly true for versatile ligands like Pyridine-2-yl-N-cyanoamidine, whose rich coordination behavior can be subtly yet profoundly modulated by the surrounding solvent environment. This guide provides an in-depth exploration of solvent selection strategies for the coordination chemistry of Pyridine-2-yl-N-cyanoamidine, offering a blend of theoretical principles and practical protocols to empower researchers in the synthesis of novel metal complexes with desired properties.

The Pyridine-2-yl-N-cyanoamidine ligand presents multiple potential coordination sites: the pyridine nitrogen, the amidine nitrogen atoms, and the nitrile nitrogen. This versatility allows for the formation of a diverse array of coordination complexes, from discrete mononuclear species to extended one-, two-, or three-dimensional coordination polymers. The solvent plays a crucial role in directing which of these potential coordination modes is realized, thereby acting as a "structural-directing agent."

Deconstructing the Solvent's Influence: A Multifaceted Approach

The influence of a solvent in coordination chemistry is a complex interplay of various physical and chemical properties. A judicious choice requires a holistic understanding of these factors and their anticipated impact on the metal, the ligand, and their interaction.

Solubility: The First Gatekeeper

The primary and most fundamental role of the solvent is to dissolve both the Pyridine-2-yl-N-cyanoamidine ligand and the metal salt to facilitate their interaction in the solution phase. Insufficient solubility of either reactant will lead to a heterogeneous reaction mixture, resulting in slow reaction rates and often, impure products.

Practical Insight: While pyridine itself is miscible with a wide range of organic solvents and water, the solubility of the larger, more complex Pyridine-2-yl-N-cyanoamidine ligand must be experimentally determined. Preliminary solubility tests in a range of common laboratory solvents are a crucial first step.

Solvent Polarity (Dielectric Constant, ε) Coordinating Ability (Donor Number, DN) General Solubility Observations for Pyridine Derivatives
Water (H₂O)80.118.0Moderately soluble, capable of hydrogen bonding.[1]
Methanol (MeOH)32.719.0Good solubility for many polar organic molecules.
Ethanol (EtOH)24.520.0Commonly used for synthesis of pyridine-based metal complexes.[2]
Acetonitrile (MeCN)37.514.1Good for dissolving a wide range of metal salts and organic ligands.
Tetrahydrofuran (THF)7.620.0A less polar option, often used in mixed-solvent systems.
Dichloromethane (DCM)8.90.0Suitable for less polar reactants.
N,N-Dimethylformamide (DMF)36.726.6High dissolving power for both organic ligands and inorganic salts.
Dimethyl Sulfoxide (DMSO)46.729.8A highly polar, strongly coordinating solvent.
Solvent Polarity and Dielectric Constant: Steering the Reaction Pathway

The polarity of the solvent, often quantified by its dielectric constant (ε), significantly impacts the energetics of the coordination reaction. Polar solvents can stabilize charged intermediates and transition states, potentially altering the reaction mechanism and kinetics. In the context of Pyridine-2-yl-N-cyanoamidine, solvent polarity can influence the charge distribution within the ligand and its interaction with the metal ion.

Causality Explained: A higher dielectric constant can facilitate the dissociation of metal salts, making the metal ion more available for coordination. Conversely, in less polar solvents, ion-pairing of the metal salt can be more prevalent, which may lead to different coordination products. The choice of a polar or non-polar solvent can thus be a tool to favor the formation of either ionic or neutral complexes.

Coordinating Ability and Donor Number: The Competitive Ligand

Solvents are not merely inert media; they can be active participants in the coordination sphere of the metal ion. The coordinating ability of a solvent is often described by its Gutmann Donor Number (DN), which is a measure of its Lewis basicity. Solvents with a high DN (e.g., DMF, DMSO) can compete with the Pyridine-2-yl-N-cyanoamidine ligand for coordination sites on the metal center.

Expert Tip: This competitive coordination can be strategically exploited. A strongly coordinating solvent can be used to temporarily block coordination sites on the metal ion, promoting the formation of a specific isomer or preventing the formation of polymeric structures. Subsequent removal or exchange of the coordinating solvent can then lead to the desired final product. Conversely, to favor the coordination of the primary ligand, a weakly coordinating solvent should be chosen.

Steric Hindrance: A Subtle but Powerful Director

The size and shape of the solvent molecules can also play a role in determining the final structure of the coordination complex. Bulky solvent molecules may sterically hinder the approach of the ligand to the metal center, influencing the coordination number and geometry of the resulting complex.

Visualizing the Solvent Selection Workflow

The process of selecting an appropriate solvent is a systematic one, involving a series of considerations and experimental validations.

Caption: A workflow diagram illustrating the key stages in solvent selection for coordination chemistry.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the synthesis and crystallization of metal complexes with Pyridine-2-yl-N-cyanoamidine. These should be considered as templates to be adapted and optimized based on the specific metal ion and desired product.

Protocol 1: Synthesis of Pyridine-2-yl-N-cyanoamidine Ligand

This protocol is adapted from methods used for the synthesis of structurally related N-cyanoamidines.

Materials:

  • 2-Aminopyridine

  • 1,1,3,3-Tetramethylurea

  • Phosphoryl chloride (POCl₃)

  • Anhydrous toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2-aminopyridine (1.0 eq) and 1,1,3,3-tetramethylurea (1.2 eq) in anhydrous toluene.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphoryl chloride (1.1 eq) dropwise to the stirred solution. Caution: The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into a stirred, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Pyridine-2-yl-N-cyanoamidine ligand.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Synthesis of a Metal Complex with Pyridine-2-yl-N-cyanoamidine

This protocol outlines a general procedure for the synthesis of a metal complex. The choice of solvent is a key variable to be explored.

Materials:

  • Pyridine-2-yl-N-cyanoamidine ligand

  • Metal salt (e.g., Cu(NO₃)₂, ZnCl₂, Co(OAc)₂)

  • Selected solvent (e.g., ethanol, methanol, acetonitrile, DMF)

Procedure:

  • Dissolve the Pyridine-2-yl-N-cyanoamidine ligand (e.g., 0.1 mmol) in the chosen solvent (e.g., 10 mL) in a clean glass vial. Gentle heating may be required to aid dissolution.

  • In a separate vial, dissolve the metal salt (e.g., 0.05 mmol for a 2:1 ligand-to-metal ratio) in the same solvent (e.g., 5 mL).

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Observe for any immediate precipitate formation. If a precipitate forms, the reaction can be stirred at room temperature or heated to reflux for a set period (e.g., 2-24 hours) to ensure completion. If no precipitate forms, the solution can be left to stir at room temperature or gently heated.

  • After the reaction period, if a precipitate has formed, collect the solid by filtration, wash with a small amount of the reaction solvent, and then with a low-boiling point solvent like diethyl ether. Dry the product under vacuum.

  • If no precipitate forms, the product may be induced to crystallize by slow evaporation of the solvent, or by layering a less-solubilizing solvent (an anti-solvent) on top of the reaction mixture.

  • Characterize the resulting solid by methods such as Infrared (IR) spectroscopy, elemental analysis, and, if suitable crystals are obtained, single-crystal X-ray diffraction.

Protocol 3: Crystallization of Metal Complexes

Growing single crystals suitable for X-ray diffraction is often a crucial step to unambiguously determine the structure of a new coordination complex.

Common Crystallization Techniques:

  • Slow Evaporation: The complex is dissolved in a suitable solvent or solvent mixture, and the solution is left undisturbed in a loosely capped vial to allow the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the complex in a relatively low-boiling point solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a small amount of a "anti-solvent" in which the complex is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the complex, reducing its solubility and inducing crystallization.

  • Liquid-Liquid Diffusion (Layering): A solution of the complex is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface between the two layers.

Solvent Systems for Crystallization: The choice of solvent system is critical. Often, a mixture of a "good" solvent (in which the complex is soluble) and a "poor" solvent (in which it is less soluble) is employed to achieve the slight supersaturation needed for crystal growth. Common pairs include:

  • Dichloromethane/Hexane

  • Methanol/Diethyl ether

  • DMF/Ethanol

  • Water/Ethanol

Visualizing the Coordination Process: A Mechanistic Overview

The formation of a coordination complex is a dynamic process involving the displacement of solvent molecules from the metal's coordination sphere by the ligand.

Caption: A simplified representation of the steps involved in the formation of a metal complex in solution.

Conclusion: A Strategic Approach to Solvent Selection

The selection of a solvent in the coordination chemistry of Pyridine-2-yl-N-cyanoamidine is a powerful tool for controlling the synthesis and structure of novel metal complexes. By carefully considering the solubility of the reactants and the physical and chemical properties of the solvent, researchers can steer the reaction towards the desired outcome. A systematic approach, involving initial screening and subsequent optimization, is key to unlocking the full potential of this versatile ligand. The protocols and principles outlined in this guide provide a solid foundation for the rational design and synthesis of new functional materials with applications spanning from catalysis and materials science to drug development.

References

  • Solubility of Things. Pyridine. [Link]

  • Udoh, G. E., Ikenna, K., Effiong, B., & Duke, O. E. E. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]

Sources

Application

Application Notes &amp; Protocols: A Detailed Guide to the Condensation of Cyanamide with Pyridine-2-Carboximidates for the Synthesis of 3-Amino-1,2,4-Triazine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the condensation reaction between cyanamide and pyridine-2-carboximidates, a critical transformatio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the condensation reaction between cyanamide and pyridine-2-carboximidates, a critical transformation for the synthesis of 3-amino-5-(pyridin-2-yl)-1,2,4-triazines. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] This guide will detail the underlying reaction mechanism, provide a robust experimental protocol, and offer insights into the rationale behind the procedural steps, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of 1,2,4-Triazines in Modern Drug Discovery

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.[1][2][3] The unique arrangement of nitrogen atoms in the triazine ring allows for a multitude of interactions with biological targets, making it a valuable building block for the design of novel therapeutics.[4][5] The condensation of cyanamide with pyridine-2-carboximidates offers a direct and efficient route to 3-amino-5-(pyridin-2-yl)-1,2,4-triazines, which are key intermediates for further functionalization and the development of new chemical entities. This protocol provides a foundational method for accessing this important class of compounds.

Reaction Principle and Mechanism

The condensation reaction proceeds through a nucleophilic addition-elimination pathway. Cyanamide, with its nucleophilic amino group, attacks the electrophilic carbon of the pyridine-2-carboximidate. The resulting tetrahedral intermediate undergoes subsequent cyclization and aromatization to yield the stable 1,2,4-triazine ring system.

Proposed Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of cyanamide onto the carbon of the imidate group. This is followed by an intramolecular cyclization and subsequent elimination of an alcohol or thiol, depending on the nature of the starting imidate, to form the final 1,2,4-triazine product.

Reaction_Mechanism Pyridine_Carboximidate Pyridine-2-carboximidate Intermediate Tetrahedral Intermediate Pyridine_Carboximidate->Intermediate Nucleophilic Attack Cyanamide Cyanamide Cyanamide->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product 3-Amino-5-(pyridin-2-yl)-1,2,4-triazine Cyclized_Intermediate->Product Elimination & Aromatization

Caption: Proposed reaction mechanism for the condensation of cyanamide with pyridine-2-carboximidate.

Experimental Protocol

This protocol outlines a general procedure for the condensation reaction. Researchers should optimize conditions based on the specific substrate and desired scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Pyridine-2-carboximidateReagentCommercially AvailableCan be synthesized from pyridine-2-carbonitrile.[6]
Cyanamide50 wt. % solution in waterCommercially AvailableCaution: Toxic. Handle with appropriate personal protective equipment (PPE).
Sodium EthoxideReagentCommercially AvailableUsed as a base.
Anhydrous EthanolACS GradeCommercially Available
Diethyl EtherACS GradeCommercially AvailableFor precipitation and washing.
Round-bottom flask--
Reflux condenser--
Magnetic stirrer--
Buchner funnel and flask--
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (50 mL).

  • Addition of Base: Carefully add sodium ethoxide (1.1 equivalents) to the ethanol and stir until fully dissolved. The use of a base facilitates the deprotonation of cyanamide, enhancing its nucleophilicity.

  • Addition of Reactants: To the ethanolic solution of sodium ethoxide, add pyridine-2-carboximidate (1.0 equivalent). Subsequently, add a 50 wt. % aqueous solution of cyanamide (1.2 equivalents) dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials and by-products.

  • Drying: Dry the product under vacuum to obtain the purified 3-amino-5-(pyridin-2-yl)-1,2,4-triazine.

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Add_Base 2. Add Sodium Ethoxide to Ethanol Setup->Add_Base Add_Reactants 3. Add Pyridine-2-carboximidate and Cyanamide Add_Base->Add_Reactants React 4. Reflux for 4-6 hours Add_Reactants->React Workup 5. Cool to Room Temperature and then in Ice Bath React->Workup Filter 6. Vacuum Filtration Workup->Filter Wash 7. Wash with Cold Diethyl Ether Filter->Wash Dry 8. Dry Under Vacuum Wash->Dry Product Final Product Dry->Product

Sources

Method

Application Notes and Protocols for Crystalline Pyridine-2-yl-N-cyanoamidine: A Guide to Handling, Storage, and Stability Assessment

Introduction: Navigating the Characterization of a Novel Pyridine Derivative Pyridine-2-yl-N-cyanoamidine is a heterocyclic compound with structural motifs common in pharmaceutical development. The pyridine ring is a wel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Characterization of a Novel Pyridine Derivative

Pyridine-2-yl-N-cyanoamidine is a heterocyclic compound with structural motifs common in pharmaceutical development. The pyridine ring is a well-established scaffold in medicinal chemistry, while the N-cyanoamidine group presents unique chemical properties that can influence both biological activity and physicochemical stability. As with any novel crystalline substance entering the development pipeline, a thorough understanding of its handling requirements, storage stability, and degradation pathways is paramount to ensure data integrity, personnel safety, and the ultimate success of the research program.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish robust procedures for the handling, storage, and stability assessment of crystalline Pyridine-2-yl-N-cyanoamidine. In the absence of extensive public data on this specific molecule, the protocols herein are synthesized from established principles of pharmaceutical science, data from structurally related compounds such as pyridine and 2-aminopyridine, and guidance from regulatory bodies like the International Council for Harmonisation (ICH).[1][2] The causality behind each experimental choice is explained to empower scientists not just to follow steps, but to build a self-validating system for this and other novel chemical entities.

Hazard Assessment and Safe Handling: A Proactive Approach

Given the structural alerts from the pyridine and cyanoamidine moieties, a cautious approach to handling is warranted. Structurally related compounds like pyridine are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[3][4][5][6] Therefore, until specific toxicological data for Pyridine-2-yl-N-cyanoamidine is available, it should be treated as a hazardous substance.

Personal Protective Equipment (PPE) and Engineering Controls

All manipulations of the crystalline solid or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves. Ensure to check breakthrough times for the specific solvents being used.

  • Body Protection: A fully buttoned laboratory coat.

  • Respiratory Protection: In cases of potential high dust exposure where a fume hood is not feasible, a properly fitted respirator with an appropriate cartridge is recommended.[7]

General Handling Procedures
  • Avoid Dust Generation: Handle the crystalline solid with care to minimize the creation of airborne dust.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[6][7] Wash hands thoroughly after handling the compound.

  • Spill Management: In case of a spill, cordon off the area. For small spills, gently absorb with an inert material (e.g., sand or vermiculite), and place in a sealed container for hazardous waste disposal. Ventilate the area well.

  • Disposal: Dispose of all waste containing Pyridine-2-yl-N-cyanoamidine in accordance with local, state, and federal regulations for hazardous chemical waste.[7]

Physicochemical Characterization of the Crystalline Form

Before initiating stability studies, it is crucial to characterize the initial batch of crystalline Pyridine-2-yl-N-cyanoamidine. This baseline data serves as the reference point for all future stability assessments.

ParameterMethodPurpose
Appearance Visual InspectionTo document the physical form, color, and any visible impurities.
Identity FTIR, ¹H NMR, ¹³C NMR, Mass SpectrometryTo confirm the chemical structure of the compound.
Purity HPLC-UV/DAD, UPLC-MSTo determine the purity of the compound and identify any initial impurities.
Crystallinity X-ray Powder Diffraction (XRPD)To confirm the crystalline nature of the material and identify its polymorphic form.
Moisture Content Karl Fischer TitrationTo quantify the amount of water present in the crystalline solid.
Solubility Equilibrium solubility in various solventsTo understand its dissolution properties for formulation and analytical method development.

Recommended Storage Conditions

Based on the general properties of pyridine-containing compounds, which can be sensitive to light, moisture, and air, the following storage conditions are recommended to maintain the integrity of crystalline Pyridine-2-yl-N-cyanoamidine.[7]

  • Temperature: Store in a controlled environment, preferably at 2-8°C or at a minimum, controlled room temperature (20-25°C).

  • Light: Protect from light by storing in an amber glass vial or a light-blocking container.

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture and oxidation.

  • Location: Store in a well-ventilated, dry area away from incompatible materials such as strong oxidizing agents.[7]

Stability Assessment Protocols

A comprehensive stability program involves both forced degradation studies to understand potential degradation pathways and formal stability studies to determine a re-test period or shelf life.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for identifying likely degradation products and for developing a stability-indicating analytical method.[8] The following protocol outlines the conditions for these studies. A control sample (unstressed) should be analyzed alongside the stressed samples.

Objective: To identify degradation pathways and potential degradation products of Pyridine-2-yl-N-cyanoamidine under various stress conditions.

Methodology:

  • Preparation: Prepare solutions of Pyridine-2-yl-N-cyanoamidine (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water). Also, subject the solid crystalline material to thermal and photolytic stress.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl to the solution and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 N NaOH to the solution and heat at 60°C for 24 hours. The nitrile group, in particular, may be susceptible to hydrolysis under both acidic and basic conditions.[8]

    • Oxidative Degradation: Add 3% H₂O₂ to the solution and keep at room temperature for 24 hours. The pyridine ring and amino group are potential sites for oxidation.[8]

    • Thermal Degradation (Solid State): Place the crystalline solid in an oven at 80°C for 48 hours.

    • Photolytic Degradation (Solid State and Solution): Expose the crystalline solid and the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: Analyze the stressed samples by a suitable stability-indicating method (e.g., HPLC-UV/DAD or UPLC-MS) to determine the extent of degradation and the profile of degradation products.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_results Outputs start Crystalline Pyridine-2-yl-N-cyanoamidine acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid Expose to Stressors base Base Hydrolysis (0.1N NaOH, 60°C) start->base Expose to Stressors oxidation Oxidation (3% H₂O₂, RT) start->oxidation Expose to Stressors thermal Thermal Stress (Solid, 80°C) start->thermal Expose to Stressors photo Photolytic Stress (ICH Q1B) start->photo Expose to Stressors analysis Analysis by Stability-Indicating Method (e.g., HPLC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways products Characterize Degradation Products analysis->products method_dev Develop & Validate Stability-Indicating Method analysis->method_dev

Caption: Workflow for forced degradation studies.

Formal (ICH) Stability Study Protocol

A formal stability study is required to establish a re-test period for the drug substance. This protocol should be based on the ICH Q1A(R2) guidelines.[1][2]

Objective: To determine the long-term stability of crystalline Pyridine-2-yl-N-cyanoamidine under defined storage conditions.

Methodology:

  • Material: Use at least one representative batch of the crystalline material.

  • Container Closure System: Store the material in a container that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions and Testing Frequency:

StudyStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

RH = Relative Humidity. Intermediate testing is only required if significant change occurs during accelerated studies.

  • Stability-Indicating Tests: At each time point, the samples should be tested for:

    • Appearance

    • Assay (potency)

    • Degradation products (purity)

    • Moisture content

    • Crystallinity (XRPD, especially if there is a risk of polymorphism)

Data Interpretation and Reporting

The stability data should be compiled and analyzed to identify any trends in degradation or changes in physical properties over time.

  • Significant Change: A "significant change" for a drug substance is defined as a failure to meet its specification.

  • Re-test Period: The re-test period is established based on the long-term data. If the long-term data shows minimal degradation and no significant changes, a re-test period can be proposed. The data from accelerated studies can be used to support this and to evaluate the impact of short-term excursions outside the label storage conditions.

Example Stability Data Summary Table (Hypothetical)

Storage Condition: 40°C / 75% RH

Time PointAppearanceAssay (%)Total Impurities (%)Moisture (%)
0 Months White Crystalline Powder99.80.150.10
3 Months White Crystalline Powder99.10.750.12
6 Months Off-white Crystalline Powder98.21.600.15

This hypothetical data shows a clear degradation trend under accelerated conditions, highlighting the importance of controlled storage.

Conclusion

The successful development of Pyridine-2-yl-N-cyanoamidine relies on a foundational understanding of its stability and handling characteristics. The protocols outlined in this guide provide a systematic and scientifically rigorous approach to gathering this critical information. By implementing these procedures, researchers can ensure the quality and consistency of their material, safeguard personnel, and build a robust data package to support further development. It is imperative that these general guidelines are adapted and validated specifically for Pyridine-2-yl-N-cyanoamidine, as each new chemical entity possesses a unique stability profile.

References

  • Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • Lab Alley. Pyridine-Safety-Data-Sheet-SDS.pdf. [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023, February 1). Safety Data Sheet: Pyridine. [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • MATERIAL SAFETY DATA SHEET: PYRIDINE. (2011, August 29). [No valid URL available]
  • Sims, J. et al. Degradation of Pyridines in the Environment. ResearchGate. [Link]

  • ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • PubChem. 2-cyano-N-(pyridin-2-yl)acetamide. National Center for Biotechnology Information. [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022). [No valid URL available]
  • FDA. (1998, May 27). Stability Testing of Drug Substances and Drug Products. [Link]

  • ResearchGate. Initial two steps of biodegradation for pyridine and quinoline. [Link]

  • NIST. Pyridine, 2-propyl-. NIST Chemistry WebBook. [Link]

  • PAHO/WHO. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • Wikipedia. Pyridine. [Link]

  • ResearchGate. The pyridine pathway of nicotine degradation by A. nicotinovorans and Nocardioides sp.[Link]

  • ResearchGate. Pathways that degrade pyridine derivatives through 2,5-DHP. [Link]

  • FDA. (2025, April 11). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

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  • PubChem. 2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine. National Center for Biotechnology Information. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Labyrinth of N-Cyanoamidine Stability During Workup

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights into a common yet challenging...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights into a common yet challenging issue in synthetic chemistry: preventing the hydrolysis of the N-cyanoamidine functional group during reaction workup. We understand that the stability of this moiety is critical for the successful isolation of your target compounds. This resource, structured in a practical question-and-answer format, will equip you with the knowledge and protocols to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My N-cyanoamidine-containing compound is degrading during aqueous workup. What is the most likely cause?

The primary culprit is likely pH-mediated hydrolysis. The N-cyanoamidine group exhibits significant pH-dependent stability. While generally more stable than their N-nitroguanidine counterparts, they are susceptible to degradation under certain aqueous conditions. Specifically, N-cyanoamidine-containing compounds, such as the well-studied neonicotinoid acetamiprid, are known to be less persistent in acidic solutions. Conversely, they exhibit greater stability in neutral to moderately alkaline environments at room temperature.[1] However, this stability can decrease at elevated temperatures in alkaline conditions.

Q2: What are the typical hydrolysis products of an N-cyanoamidine group?

Hydrolysis of the N-cyanoamidine moiety typically proceeds through the hydration of the nitrile group to form an N-carbamoylimine intermediate. This intermediate can be unstable and may further hydrolyze to other derivatives, complicating your purification process and reducing the yield of your desired product.[2]

Q3: I suspect my compound is degrading on the silica gel column. Is this common for N-cyanoamidines?

Yes, this is a frequent issue. The inherent basicity of the amidine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can cause significant tailing of peaks, and in some cases, on-column degradation, especially if the compound is sensitive to acid.

Troubleshooting Guide: From Quench to Pure Compound

This section provides a systematic approach to troubleshooting common problems encountered during the workup and purification of N-cyanoamidine-containing molecules.

Issue 1: Significant product loss during the initial reaction quench.

Causality: The quenching procedure itself can be a major source of hydrolysis. Rapid changes in pH, localized heating from exothermic neutralization, and prolonged exposure to aqueous acidic or strongly basic conditions can all contribute to the degradation of your compound.

Solutions:

  • Temperature Control: Always perform the quench at low temperatures (0 °C to -10 °C) to mitigate any exothermic effects.[3] Remember that quenching with an aqueous solution at low temperatures can cause ice to form; allow the mixture to warm gradually before proceeding with extraction.[3]

  • pH-Controlled Quenching: Avoid quenching with strong acids. If your reaction mixture is basic, a careful, dropwise addition of a saturated aqueous solution of a mild buffer like ammonium chloride (NH₄Cl) is recommended. For acidic reaction mixtures, a slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases is a standard but should be done with caution to avoid rapid gas evolution.

  • Non-Aqueous Quenching (for anhydrous reactions): When possible, consider a non-aqueous quench. For example, quenching a reaction containing a reactive metal hydride can be done by the sequential, slow addition of isopropanol or ethanol, followed by a minimal amount of water.[4] This minimizes the exposure of your compound to a large volume of an aqueous phase.

Workflow for Optimized Quenching

G cluster_start Reaction Completion cluster_quench Quenching Strategy cluster_workup Workup & Isolation Start Reaction Complete (Verified by TLC/LCMS) Cool Cool Reaction to 0 °C Start->Cool Quench_Type Select Quench Type Cool->Quench_Type Aq_Quench Aqueous Quench (e.g., sat. NH4Cl or NaHCO3) Quench_Type->Aq_Quench Aqueous Conditions Tolerated NonAq_Quench Non-Aqueous Quench (e.g., Isopropanol) Quench_Type->NonAq_Quench Anhydrous Reaction/ Water Sensitive Extraction Proceed to Extraction Aq_Quench->Extraction NonAq_Quench->Extraction

Caption: Decision workflow for quenching reactions containing N-cyanoamidines.

Issue 2: Poor recovery of a polar N-cyanoamidine from the aqueous layer during extraction.

Causality: Many N-cyanoamidine-containing compounds are polar, which can lead to high solubility in the aqueous phase and, consequently, poor partitioning into common organic extraction solvents like ethyl acetate or dichloromethane.

Solutions:

  • Solvent System Modification: For highly polar compounds, a more polar extraction solvent system may be necessary. A 3:1 mixture of chloroform and isopropanol can be effective at extracting water-soluble organic compounds.[5]

  • "Salting Out": Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the polarity of the aqueous phase, thereby decreasing the solubility of your organic compound and promoting its transfer into the organic layer.

  • Solvent Removal Prior to Workup: If the reaction was conducted in a water-miscible solvent like acetonitrile or THF, it is highly advisable to remove the solvent under reduced pressure before initiating the aqueous workup.[5] This prevents the co-solvent from partitioning your product into the aqueous layer.

Issue 3: Product degradation or poor separation during flash column chromatography.

Causality: The acidic nature of standard silica gel can lead to the degradation of acid-sensitive N-cyanoamidines. Furthermore, the basicity of the amidine group can cause strong adsorption to silica, resulting in significant peak tailing and poor separation.

Solutions:

  • Deactivating Silica Gel: You can neutralize the acidic sites on silica gel by pre-treating it. Prepare your column slurry in your chosen eluent system that contains 1-3% triethylamine or ammonia in methanol.[6] This will create a more basic environment on the silica surface.

  • Alternative Stationary Phases: Consider using a different stationary phase altogether.

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[6]

    • Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography is an excellent option as it avoids the issues associated with acidic silica.

    • Amine-functionalized silica: This stationary phase is specifically designed for the purification of basic compounds and can provide excellent peak shapes without the need for mobile phase modifiers.[7]

Chromatography Selection Guide

G Start Crude Product Ready for Purification Check_Stability Compound Stable on Silica TLC? Start->Check_Stability Silica Standard Silica Gel Chromatography Check_Stability->Silica Yes Deactivated_Silica Deactivated Silica (e.g., with Triethylamine) Check_Stability->Deactivated_Silica No (Streaking/ Decomposition) Alumina Alumina Chromatography (Basic or Neutral) Deactivated_Silica->Alumina Alternative Reversed_Phase Reversed-Phase (C18) Chromatography Deactivated_Silica->Reversed_Phase Alternative for Hydrophobic Compounds

Caption: Decision tree for selecting a chromatography method.

Data Summary: Stability of N-Cyanoamidines

The stability of the N-cyanoamidine group is highly dependent on pH and temperature. The following table summarizes stability data for acetamiprid, a representative N-cyanoamidine.

pHTemperature (°C)Stability/Half-lifeReference
4, 5, 722Stable over 35 days[8]
922Stable[8]
935Half-life of 53 days[8]
945Half-life of 13 days[8]
N/AIncrease of 10°CHydrolysis rate increases by 13% (endothermic reaction)[9]

This data clearly indicates that to avoid hydrolysis, workup conditions should ideally be maintained at a neutral pH and at or below room temperature.

Experimental Protocols

Protocol 1: General Aqueous Workup for N-Cyanoamidine Compounds
  • Reaction Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of NH₄Cl (if the reaction is basic) or NaHCO₃ (if the reaction is acidic) with vigorous stirring until the reaction is quenched (e.g., gas evolution ceases). Monitor the temperature to ensure it does not rise significantly.

  • Extraction:

    • If a water-miscible solvent was used, remove it under reduced pressure.

    • Add the appropriate organic solvent (e.g., ethyl acetate, or for more polar compounds, a 3:1 mixture of chloroform/isopropanol) and transfer the mixture to a separatory funnel.

    • If the product has poor partitioning, add saturated aqueous NaCl (brine) to the aqueous layer.

    • Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying:

    • Combine the organic extracts and wash with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Purification of a Basic N-Cyanoamidine using Deactivated Silica Gel
  • Solvent System Selection:

    • Using TLC, identify a suitable eluent system (e.g., ethyl acetate/hexanes or methanol/dichloromethane).

    • To the chosen eluent, add 1-2% triethylamine.

  • Column Packing:

    • Prepare a slurry of silica gel in the triethylamine-containing eluent and pack the column.

    • Equilibrate the column by running 2-3 column volumes of the eluent through the silica gel.

  • Loading and Elution:

    • Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the column.

    • Elute the column with the triethylamine-containing solvent system, collecting fractions and monitoring by TLC.

  • Fraction Analysis and Concentration:

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed under high vacuum.

By understanding the chemical properties of the N-cyanoamidine group and applying these targeted troubleshooting strategies and protocols, you can significantly improve the yield and purity of your final compounds.

References

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  • Lu, D., et al. (2019). A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health. Environmental Science and Pollution Research, 26(3), 2233-2267.
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  • Dai, Y., et al. (2010). Metabolism of the Neonicotinoid Insecticides Acetamiprid and Thiacloprid by the Yeast Rhodotorula mucilaginosa Strain IM-2. Journal of Agricultural and Food Chemistry, 58(4), 2419-2425.
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  • Chen, Y., et al. (2023). The Degradation Process of Typical Neonicotinoid Insecticides in Tidal Streams in Subtropical Cities: A Case Study of the Wuchong Stream, South China.
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  • Atticus LLC. (n.d.). The Effect of Water pH on Pesticide Effectiveness. Retrieved from [Link]

  • YouTube. (2025, January 2). What Is Quenching In Organic Chemistry? Retrieved from [Link]

  • ResearchGate. (2017, January 31). Is there any method other than column chromatography to purify compound. Retrieved from [Link]

  • YouTube. (2016, June 18). Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • IOP Conference Series: Earth and Environmental Science. (2017, December 19). The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. Retrieved from [Link]

  • YouTube. (2024, June 5). Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained! Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, June 7). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Retrieved from [Link]

  • PubMed. (2014, January 1). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Pyridine-2-yl-N-cyanoamidine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Pyridine-2-yl-N-cyanoamidine. As a Senior Application Scientist, my goal is to provide...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Pyridine-2-yl-N-cyanoamidine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your synthetic efforts effectively. This guide is structured to anticipate and address the common challenges encountered in the synthesis of this important scaffold.

I. Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you may have before embarking on or while troubleshooting the synthesis of Pyridine-2-yl-N-cyanoamidine.

Q1: What are the most common synthetic routes to prepare Pyridine-2-yl-N-cyanoamidine?

A1: The synthesis of Pyridine-2-yl-N-cyanoamidine typically involves the reaction of 2-aminopyridine with a reagent that can introduce the N-cyanoamidine functionality. Two of the most promising and accessible methods are:

  • Method A: Reaction with a 1-Cyano-2-substituted-pseudourea. This method involves the condensation of 2-aminopyridine with a pseudourea derivative, such as 1-cyano-2-(3-tolyl)pseudourea, typically under reflux in an alcohol solvent. This approach offers a relatively straightforward and direct route to the desired product.[1]

  • Method B: Lewis Acid-Catalyzed Reaction with Cyanoguanidine (Dicyandiamide). This method utilizes the readily available and inexpensive cyanoguanidine as the cyanating agent. The reaction is typically promoted by a Lewis acid, such as aluminum chloride (AlCl₃), in an anhydrous solvent. This can be a cost-effective and scalable option.[2]

Q2: I am not getting any product. What are the most critical parameters to check?

A2: A complete lack of product formation often points to fundamental issues with your reaction setup or reagents. The most critical parameters to verify are:

  • Reagent Quality: Ensure the purity of your 2-aminopyridine and the cyanating agent. Impurities can inhibit the reaction.

  • Anhydrous Conditions: For reactions involving Lewis acids (Method B), the presence of water can deactivate the catalyst and hydrolyze starting materials. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Reaction Temperature: The formation of the N-cyanoamidine bond often requires elevated temperatures (reflux). Ensure your reaction is reaching and maintaining the target temperature.

  • Stoichiometry: Double-check the molar ratios of your reactants. An excess of one reagent may be necessary to drive the reaction to completion, but a significant deviation from the optimal ratio can lead to side reactions.

Q3: My yield is very low. How can I improve it?

A3: Low yields are a common challenge. Here are several strategies to improve the yield of Pyridine-2-yl-N-cyanoamidine:

  • Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Both incomplete reaction and product degradation from prolonged heating can lead to low yields.

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and solubility of reactants and products. For Method A, while isopropanol is a good starting point, exploring other high-boiling point alcohols or polar aprotic solvents like DMF or DMSO might be beneficial. For Method B, ensure the solvent is compatible with the Lewis acid used.

  • Catalyst Screening (for Method B): If using the cyanoguanidine route, the choice and amount of Lewis acid are critical. A screening of different Lewis acids (e.g., ZnCl₂, FeCl₃, TiCl₄) and their concentrations may be necessary to find the optimal conditions for your specific substrate.

  • pH Control: The nucleophilicity of the amino group in 2-aminopyridine is pH-dependent. In some cases, the addition of a non-nucleophilic base may be required to facilitate the reaction, especially if acidic byproducts are formed.

Q4: I am observing multiple spots on my TLC, indicating the formation of byproducts. What are the likely side reactions?

A4: The formation of byproducts is a frequent issue. The most common side reactions include:

  • Dimerization/Trimerization of Cyanoguanidine: Under certain conditions, cyanoguanidine can self-condense to form melamine and other related compounds, especially at high temperatures and in the presence of acid or base.

  • Formation of Guanidine Derivatives: Incomplete cyanation can lead to the formation of the corresponding guanidine derivative without the cyano group.

  • Reaction at the Pyridine Nitrogen: The pyridine ring nitrogen is also nucleophilic and could potentially react with the cyanating agent, leading to undesired N-substituted pyridinium species.

  • Hydrolysis: If water is present, the N-cyanoamidine product can be susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding guanidine or urea derivatives.

II. Troubleshooting Guide

This section provides a more in-depth, problem-and-solution-oriented guide to address specific issues you might encounter during your synthesis.

Problem Potential Cause Troubleshooting Solution
No or very low conversion of 2-aminopyridine 1. Insufficient reaction temperature. 2. Poor quality of cyanating agent. 3. Inactivation of Lewis acid catalyst (Method B) by moisture. 4. Low reactivity of the specific pseudourea derivative (Method A). 1. Ensure the reaction is maintained at the appropriate reflux temperature. Consider using a higher boiling point solvent if necessary.2. Verify the purity of your cyanating agent. If possible, recrystallize or purify it before use.3. Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).4. Synthesize or procure a more reactive pseudourea derivative.
Formation of a significant amount of an insoluble white precipitate (likely melamine) 1. Excessive reaction temperature or time. 2. Incorrect pH of the reaction mixture. 1. Optimize the reaction temperature and time by monitoring the reaction progress closely.2. If possible, maintain the reaction mixture at a neutral or slightly basic pH to minimize the self-condensation of cyanoguanidine.
Product is contaminated with unreacted 2-aminopyridine 1. Incomplete reaction. 2. Sub-stoichiometric amount of cyanating agent. 1. Increase the reaction time and monitor for the disappearance of the starting material by TLC or LC-MS.2. Use a slight excess (1.1-1.5 equivalents) of the cyanating agent to drive the reaction to completion.
Difficulties in isolating the product from the reaction mixture 1. High polarity and water solubility of the product. 2. Formation of an oil instead of a solid. 1. After quenching the reaction, consider extraction with a more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. If the product is in the aqueous layer, saturation with NaCl may aid in its extraction. Column chromatography using a polar stationary phase like silica gel with a polar eluent system (e.g., DCM/MeOH or EtOAc/MeOH with a small amount of triethylamine to prevent streaking) is often effective.[3]2. Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product (if available), or by trituration with a non-polar solvent like diethyl ether or hexane.
Product appears to decompose during workup or purification 1. Hydrolysis of the N-cyanoamidine group under acidic or basic conditions. 2. Thermal decomposition on the chromatography column. 1. Perform the workup at a neutral pH. Use a buffered aqueous solution if necessary.2. Use a less acidic grade of silica gel or deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, consider purification by recrystallization.

III. Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific laboratory conditions and reagent batches.

Method A: Synthesis via 1-Cyano-2-substituted-pseudourea

This protocol is adapted from a similar synthesis of a cyanoguanidine derivative.[1]

Materials:

  • 2-Aminopyridine

  • 1-Cyano-2-(3-tolyl)pseudourea (or a similar reactive pseudourea)

  • Isopropanol (anhydrous)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and filtration

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 eq) and 1-cyano-2-(3-tolyl)pseudourea (1.1 eq).

  • Add anhydrous isopropanol to the flask to achieve a concentration of approximately 0.2-0.5 M of 2-aminopyridine.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and stir for 5-10 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure (in vacuo).

  • To the resulting residue, add diethyl ether and stir vigorously to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with fresh diethyl ether, and dry in a vacuum oven.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile).

Method B: Lewis Acid-Catalyzed Synthesis with Cyanoguanidine

This protocol is based on the Lewis acid-catalyzed reaction of amines with cyanoguanidine.[2]

Materials:

  • 2-Aminopyridine

  • Cyanoguanidine (Dicyandiamide)

  • Aluminum chloride (AlCl₃) (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and extraction

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq).

  • Carefully add anhydrous THF to the flask and stir until the aluminum chloride is fully dissolved.

  • Add cyanoguanidine (1.1 eq) to the solution and stir for 15 minutes at room temperature.

  • Add 2-aminopyridine (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous sodium bicarbonate solution until the gas evolution ceases and the pH is neutral to slightly basic.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

IV. Visualizing the Synthesis and Troubleshooting

Proposed Reaction Mechanism

The following diagram illustrates the proposed mechanism for the formation of Pyridine-2-yl-N-cyanoamidine from 2-aminopyridine and cyanoguanidine, activated by a Lewis acid.

reaction_mechanism cluster_activation Activation of Cyanoguanidine cluster_nucleophilic_attack Nucleophilic Attack cluster_rearrangement Proton Transfer & Elimination Cyanoguanidine H₂N-C(=NH)-NH-CN Activated_Complex H₂N-C(=NH)-NH-C≡N→LA Cyanoguanidine->Activated_Complex + LA Lewis_Acid LA 2_Aminopyridine Py-NH₂ Intermediate_1 Py-NH₂⁺-C(=NH)-NH-C≡N⁻-LA 2_Aminopyridine->Intermediate_1 + Activated Complex Intermediate_2 Py-NH-C(=NH)-NH-CN Intermediate_1->Intermediate_2 - LA, - H⁺ Product Pyridine-2-yl-N-cyanoamidine Intermediate_2->Product Tautomerization

Caption: Proposed mechanism of Lewis acid-catalyzed N-cyanoamidine synthesis.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and resolving common issues during the synthesis.

troubleshooting_workflow Start Low or No Yield Check_Conversion Check TLC/LC-MS for Starting Material Start->Check_Conversion High_SM High Amount of Starting Material Remaining Check_Conversion->High_SM Multiple_Spots Multiple Byproducts Observed Check_Conversion->Multiple_Spots Low_Temp Increase Temperature/Reflux Time High_SM->Low_Temp Yes High_SM->Multiple_Spots No Reagent_Quality Verify Reagent Purity Low_Temp->Reagent_Quality Anhydrous_Conditions Ensure Anhydrous Conditions (Method B) Reagent_Quality->Anhydrous_Conditions End Improved Yield Anhydrous_Conditions->End Optimize_Conditions Optimize Temp/Time Multiple_Spots->Optimize_Conditions Yes Product_Isolation_Problem Difficulty Isolating Product Multiple_Spots->Product_Isolation_Problem No Adjust_Stoichiometry Adjust Reactant Stoichiometry Optimize_Conditions->Adjust_Stoichiometry Purification_Issues Address Purification Challenges Adjust_Stoichiometry->Purification_Issues Purification_Issues->End Change_Workup Modify Workup/Extraction Product_Isolation_Problem->Change_Workup Yes Column_Chromatography Optimize Chromatography Change_Workup->Column_Chromatography Recrystallization Attempt Recrystallization Column_Chromatography->Recrystallization Recrystallization->End

Caption: A decision tree for troubleshooting low yield in the synthesis.

V. References

  • Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(5), 2274–2280. [Link]

  • PrepChem. (n.d.). Synthesis of cyano guanidine. Retrieved from [Link]

  • Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). (n.d.). Retrieved from [Link]

  • Sciencemadness Wiki. (2024, March 28). Cyanoguanidine. Retrieved from [Link]

  • Besselièvre, F., & Piguel, S. (2014). Cyanoguanidine as a versatile, eco-friendly and inexpensive reagent for the synthesis of 2-aminobenzoxazoles and 2-guanidinobenzoxazoles. RSC Advances, 4(92), 50654–50658. [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. (2022). Molecules, 27(4), 1335. [Link]

Sources

Troubleshooting

Solving solubility issues of cyanoamidine ligands in non-polar solvents

Welcome to the technical support center for addressing solubility challenges with cyanoamidine ligands in non-polar solvents. This guide is designed for researchers, scientists, and drug development professionals who enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for addressing solubility challenges with cyanoamidine ligands in non-polar solvents. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties dissolving these polar ligands in non-polar media during their experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to overcome these common hurdles.

Understanding the Challenge: Why Don't My Cyanoamidine Ligands Dissolve?

Cyanoamidine functional groups possess inherent chemical properties that lead to their poor solubility in non-polar solvents like hexane, toluene, or chloroform. The primary reasons for this immiscibility are:

  • Polarity: The cyano (-C≡N) and amidine (-C(=NH)NH2) components of the functional group create a significant dipole moment, making the molecule polar. Following the principle of "like dissolves like," polar molecules prefer to interact with other polar molecules and tend to be insoluble in non-polar solvents.[1][2][3]

  • Hydrogen Bonding: The amidine group contains N-H bonds, making it a hydrogen bond donor. The nitrogen atoms in both the cyano and amidine groups have lone pairs of electrons and can act as hydrogen bond acceptors. This strong hydrogen bonding capability leads to powerful self-association between ligand molecules, forming a stable crystal lattice that is difficult for non-polar solvents to break down.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may be encountering. The solutions are presented in order of increasing complexity, starting with simple adjustments and progressing to more involved chemical modifications.

Initial Troubleshooting: Simple Adjustments

Question 1: My cyanoamidine ligand is completely insoluble in my chosen non-polar solvent (e.g., hexane, toluene). What is the first thing I should try?

Answer: The first and simplest approach is to try a technique called co-solvency . This involves adding a small amount of a polar "co-solvent" to your non-polar solvent to increase the overall polarity of the mixture just enough to dissolve your ligand.

Causality: A polar co-solvent can disrupt the strong hydrogen bonding network between the cyanoamidine ligand molecules and provide more favorable polar interactions, allowing the ligand to dissolve.[4][5]

Experimental Protocol: Co-solvent Screening

  • Selection of Co-solvents: Choose a few polar aprotic solvents that are miscible with your primary non-polar solvent. Good starting points include:

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Chloroform

    • Ethyl Acetate

    • Acetone

  • Procedure: a. To a vial containing your cyanoamidine ligand, add the non-polar solvent (e.g., toluene). b. While stirring, add the co-solvent dropwise until the ligand dissolves. c. Record the approximate volume ratio of non-polar solvent to co-solvent required for dissolution.

  • Optimization: Aim for the minimum amount of co-solvent necessary to achieve dissolution, as an excess may negatively impact your downstream application (e.g., by coordinating to a metal center or altering reaction kinetics).

Troubleshooting Diagram: Co-Solvent Selection Workflow

Caption: Decision workflow for using co-solvents.

Intermediate Approach: Structural Modification

Question 2: I've tried co-solvents, but I need to use a purely non-polar solvent system for my reaction. How can I make my ligand more soluble?

Answer: If you have the flexibility to modify the ligand itself, the most effective strategy is to increase its lipophilicity . This is achieved by synthetically adding non-polar, "greasy" functionalities to the ligand's structure.

Causality: By increasing the non-polar character of the ligand, you reduce the polarity mismatch between the solute and the solvent, making it more energetically favorable for the ligand to dissolve in the non-polar medium. The addition of bulky alkyl groups can also disrupt the intermolecular hydrogen bonding that promotes insolubility.

A common and effective modification is the introduction of alkyl chains. The length of the alkyl chain can be tuned to achieve the desired solubility.[6][7][8] Generally, longer alkyl chains lead to greater solubility in non-polar solvents, although there can be a point of diminishing returns.[6][9]

Experimental Protocol: N-Alkylation of a Cyanoamidine Ligand Precursor

This protocol provides a general procedure for the N-alkylation of a precursor to a cyanoamidine ligand. Specific reaction conditions may need to be optimized for your particular substrate.

  • Materials:

    • Cyanoamidine precursor (e.g., a compound with a primary or secondary amine)

    • Alkyl halide (e.g., iodomethane, 1-bromobutane, 1-iodohexane)

    • A suitable base (e.g., potassium carbonate, sodium hydride)

    • Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)

  • Procedure: a. Dissolve the cyanoamidine precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Add the base and stir the mixture for 30 minutes at room temperature. c. Add the alkyl halide dropwise and allow the reaction to proceed. The reaction temperature and time will depend on the reactivity of the alkyl halide and the nucleophilicity of the amine. Monitor the reaction by thin-layer chromatography (TLC). d. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. e. Purify the product by column chromatography or recrystallization.

  • Validation: Confirm the structure of the alkylated product using techniques such as NMR and mass spectrometry. Test the solubility of the modified ligand in your target non-polar solvent.

Structural_Modification cluster_0 Poorly Soluble Ligand cluster_1 Soluble Ligand Ligand Original Cyanoamidine Ligand (Polar, H-Bonding) Process Synthetic N-Alkylation Ligand->Process Modified_Ligand Modified Ligand with Lipophilic Alkyl Chain (Less Polar) Process->Modified_Ligand

Caption: A reverse micelle encapsulating a polar ligand.

References

  • The importance of chain-length on the wettability and solubility of organic homologs. 6

  • Polar & Non-Polar Molecules: Crash Course Chemistry #23.

  • A review on solubility enhancement technique for pharmaceutical drugs.

  • SURFACTANTS Types and Uses.

  • Reverse polarity of amide nitrogen enables expedient access to N-cyano amides.

  • Separation of Organic Compounds from Surfactant Solutions: A Review.

  • Scalable and adaptable two-ligand co-solvent transfer methodology for gold bipyramids to organic solvents.

  • Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses.

  • Cyanoamidine Cyclization Approach to Remdesivir's Nucleobase.

  • Correlation between ligand solubility and formation of protein-ligand complexes in X-ray crystallography.

  • 3.2 Solubility – Introductory Organic Chemistry.

  • Why does the solubility of alcohol in hexane increase as length of hydrocarbon chain increases?

  • Solubility enhancement techniques: A comprehensive review of approaches for poorly soluble drugs.

  • Phase Behavior of Laundry Surfactants in Polar Solvents.

  • Stabilized Reversed Polymeric Micelles as Nanovector for Hydrophilic Compounds.

  • Shorter Alkyl Chains Enhance Molecular Diffusion and Electron Transfer Kinetics between Photosensitisers and Catalysts in CO2‐Reducing Photocatalytic Liposomes.

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer.

  • Solubility of nonelectrolytes in polar solvents IV: nonpolar drugs in mixed solvents.

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.

  • The effect of alkyl side chain length on the formation of two semi-crystalline phases in low band gap conjugated polymers.

  • Why Do Polar And Nonpolar Substances Dissolve Differently?

  • What are surfactants and how do they work?

  • Surfactant - Wikipedia.

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.

  • Partial dissolution of non-polar solutes in polar solvents - Chemistry Stack Exchange.

  • How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO?

  • Polarity and Dissolving in Chemistry.

  • Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines.

  • Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness.

  • Reverse Micelles Introduction | PDF | Surfactant | Sodium Dodecyl Sulfate.

  • Nonaqueous Polar Solvents in Reverse Micelle Systems.

Sources

Optimization

Troubleshooting catalyst deactivation in Pyridine-2-yl-N-cyanoamidine nickel systems

Status: Operational Operator: Senior Application Scientist System Focus: Ni(II)/Ni(0) Cycles stabilized by N-N' bidentate N-cyanoamidine ligands. Core System Architecture & Vulnerabilities Scientist's Note: You are likel...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist System Focus: Ni(II)/Ni(0) Cycles stabilized by N-N' bidentate N-cyanoamidine ligands.

Core System Architecture & Vulnerabilities

Scientist's Note: You are likely using Pyridine-2-yl-N-cyanoamidine ligands (often abbreviated as Py-NCN-Am ) to tune the Lewis acidity of your Nickel center. Unlike standard amidines or bipyridines, the electron-withdrawing


-cyano group (

-C

N) pulls electron density away from the metal center.

Why this matters: This electronic tuning accelerates Reductive Elimination (often the turnover-limiting step in cross-coupling) but leaves the catalyst vulnerable to two specific failure modes:

  • Oxidative Instability: The metal center is electron-deficient, making the initial Oxidative Addition (OA) of unactivated electrophiles sluggish, leading to catalyst aggregation (Ni-Black).

  • Ligand Hydrolysis: The cyanoamidine moiety is chemically distinct from a standard amidine; the nitrile group is susceptible to nucleophilic attack (hydrolysis) to form urea derivatives, effectively killing the ligand's coordination geometry.

Diagnostic Matrix: Rapid Symptom Analysis

Use this table to correlate physical observations with chemical failures.

Symptom Probable Cause The "Why" (Mechanistic Insight) Immediate Action
Solution turns black/precipitates Ni-Aggregation (Ni-Black) Rate of Oxidative Addition (

) is too slow relative to catalyst decomposition. Low-ligand concentration promotes Ni-Ni bonding.
Increase ligand:Ni ratio to 1.5:1 or 2:1. Increase substrate concentration to >0.2M.
Solution turns pale/colorless Ligand Hydrolysis The

-cyano group has hydrolyzed to a urea species (

-CONH

), destroying the bidentate bite angle.
Check water content (Karl Fischer). Switch to anhydrous PhMe or THF. Add 3Å Molecular Sieves.
Reaction stalls at ~15% conversion Product Inhibition The product (often an amine or heterocycle) binds Ni more strongly than the electron-deficient Py-NCN-Am ligand.Perform a "Spike Test" (see Protocol A). If confirmed, switch to a more sterically bulky variant of the ligand.
Green precipitate in precatalyst Precatalyst Oxidation Ni(0) or Ni(I) has oxidized to inactive Ni(II) hydroxides/oxides due to air exposure.Repurify precatalyst. Ensure glovebox O

< 2 ppm.
Deep Dive: Troubleshooting Guides
Guide A: Preventing "The Black Crash" (Aggregation)

Issue: The reaction mixture turns into a suspension of black particles (Ni nanoparticles) and activity ceases.

The Mechanism: In Py-NCN-Am systems, the ligand is less electron-donating. If you are coupling electron-rich aryl halides (which are reluctant to undergo Oxidative Addition), the Ni(0) species sits idle. Without a strong donor ligand, Ni(0) is unstable and aggregates into bulk metal (Ni-Black).

Corrective Protocol:

  • Concentration Boost: Run the reaction at high concentration (0.5 M - 1.0 M) . This increases the collision frequency between Ni(0) and the substrate, artificially boosting the rate of Oxidative Addition before aggregation can occur.

  • Ligand Overloading: Do not use a 1:1 ratio. Use 1.2 to 1.5 equivalents of ligand relative to Nickel. Free ligand shifts the equilibrium away from Ni-clusters back to monomeric species.

  • Photocatalytic Hybrid Systems: If using dual catalysis (Ni + Photocatalyst), ensure the light intensity isn't driving the reduction of Ni(II) to Ni(0) faster than the substrate can consume it.

Guide B: The "Silent Killer" (Cyano-Hydrolysis)

Issue: The catalyst remains soluble and colored, but conversion is zero or stops abruptly.

The Mechanism: The


-cyano group on the amidine is an electrophile. Trace water, especially in the presence of base (Cs

CO

, K

PO

), attacks the nitrile carbon.
  • Pathway:

    
     (Urea derivative).
    
  • Result: The urea derivative coordinates poorly or forms a catalytically inactive "poison" chelate.

Corrective Protocol:

  • Base Selection: Switch from hygroscopic bases (KOH, CsOH) to K

    
    PO
    
    
    
    (finely ground, oven-dried)
    or organic bases (DBU/MTBD) if compatible.
  • Solvent Drying: Do not rely on "anhydrous" bottles. Dry solvents over activated alumina or store over 3Å molecular sieves for 24 hours prior to use.

  • Proton Source Control: If the reaction requires a proton source (e.g., for C-H activation), use a hindered alcohol (t-Amyl alcohol) rather than water or methanol.

Visualizing the Deactivation Pathways

The following diagram illustrates the "Triangle of Death" for Pyridine-2-yl-N-cyanoamidine Ni systems: Aggregation, Hydrolysis, and Oxidation.

Ni_Deactivation PreCat Ni(II) Precatalyst (Py-NCN-Am) Active Active Ni(0) Species PreCat->Active Reduction Hydrolysis Ligand Hydrolysis (Urea Formation) PreCat->Hydrolysis Trace H2O Base OxAdd Oxidative Addition (Rate Limiting) Active->OxAdd Substrate (Ar-X) NiBlack Ni-Black Aggregates (Irreversible) Active->NiBlack Slow Ox. Add. Low Conc. Oxidation Ni(II) Oxides (Air Exposure) Active->Oxidation O2 Ingress Product Product Formation OxAdd->Product Cycle Completes Product->Active Regeneration

Caption: Figure 1. Kinetic competition between the productive catalytic cycle (Green) and the three primary deactivation pathways (Red/Black) in N-cyanoamidine Nickel systems.

Experimental Protocol: The "Spike" Competency Test

Before troubleshooting complex substrates, validate your catalyst batch using this standard protocol.

Objective: Determine if the deactivation is intrinsic to the catalyst batch or caused by the substrate.

Reagents:

  • 4-Bromoanisole (Standard electrophile, electron-rich)

  • Morpholine (Standard nucleophile)

  • Py-NCN-Am Ligand / NiCl

    
    •glyme (or preformed complex)
    

Workflow:

  • Setup: In a glovebox, prepare a 0.5 M solution of 4-Bromoanisole (1.0 equiv) and Morpholine (1.2 equiv) in DMAc.

  • Catalyst Load: Add 5 mol% Ni catalyst.

  • Run: Stir at room temperature (or photo-irradiate if using dual catalysis) for 1 hour.

  • The Spike: At T=1hr, remove an aliquot (A1). Immediately add a fresh "spike" of 4-Bromoanisole (1.0 equiv).

  • Analysis: Run for another hour. Remove aliquot (A2).

Interpretation:

References
  • Catalyst Deactivation via Aggregation (Ni-Black)

    • Title: Overcoming limitations in dual photoredox/nickel-catalyzed C–N cross-couplings due to catalyst deactiv
    • Source:Nature Communic
    • URL:[Link]

  • Hydrolysis of N-Cyanoamidine Moieties

    • Title: Hydrolysis of the neonicotinoid insecticide thiacloprid (N-cyanoamidine class) by nitrile hydratase.[1]

    • Source:Journal of Agricultural and Food Chemistry (via ResearchG
    • URL:[Link]

  • Ligand Effects on Ni Oxidation States

    • Title: Advances in accessing rare oxidation states of nickel for catalytic innov
    • Source:Chemical Communic
    • URL:[Link]

  • Nickel-Catalyzed Cross-Coupling Troubleshooting

    • Title: Diagnosing issues with a failed Suzuki/Buchwald coupling.
    • Source:ChemPros Community Archive.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Regioselective Alkylation of N-Cyanoamidines

Status: Operational Ticket Focus: Controlling Regioselectivity in -Cyanoamidine & -Cyanoguanidine Systems Assigned Specialist: Senior Application Scientist, Process Chemistry Division Core Directive & System Overview Wel...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Controlling Regioselectivity in


-Cyanoamidine & 

-Cyanoguanidine Systems Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive & System Overview

Welcome to the technical support hub for


-cyanoamidine  chemistry. You are likely here because your alkylation reaction yielded a mixture of regioisomers, or you observed alkylation at the "wrong" nitrogen.
The Mechanistic Landscape

-cyanoamidines (

) present a classic tautomeric challenge. When deprotonated, the resulting anion is delocalized, creating an ambident nucleophile.

The Regioselectivity Conflict:

  • Site A (Internal Amidine Nitrogen): The nitrogen bearing the

    
     group (or the internal 
    
    
    
    in unsubstituted analogs). This site is generally more nucleophilic (harder base) and is the kinetically favored site for alkylation with simple halides.
  • Site B (Terminal/Nitrile Nitrogen): The nitrogen attached to the cyano group (

    
    ). This nitrogen is significantly less nucleophilic  due to the strong electron-withdrawing nature of the cyano group (
    
    
    
    effects). Direct alkylation here is rare but can occur with soft electrophiles or specific coordination effects.
  • Site C (In

    
    -Cyanoguanidines):  If your substrate is 
    
    
    
    , the competition is between the two distinct amino groups. Sterics and
    
    
    differences drive this selectivity.

The Golden Rule: Under standard basic conditions (


, 

), alkylation overwhelmingly favors the internal nitrogen (Site A) to maximize conjugation. Reversing this selectivity often requires changing the synthetic route (e.g., using different imidate precursors) rather than just changing reaction conditions.

Troubleshooting Guide: Diagnosing & Fixing Failure Modes

Scenario A: "I need to alkylate the nitrogen, but it keeps hitting the internal nitrogen."

Diagnosis: You are fighting thermodynamics. The


 nitrogen is electron-deficient.
The Fix:  You cannot easily force direct alkylation on the 

group via standard

chemistry.
  • Workaround: Switch to Silver(I) salts (

    
     or 
    
    
    
    ). Silver coordinates to the nitrile nitrogen or the internal nitrogen in a way that can sometimes alter the nucleophilic attack vector, though this is substrate-dependent.
  • Better Strategy: Redesign the synthesis. React a cyanamide derivative (

    
    ) with an imidate or orthoester.
    
Scenario B: "I have an asymmetric -cyanoguanidine ( ) and alkylation is non-selective."

Diagnosis: Both


 protons have similar 

values (

), leading to a mix of anions. The Fix: Use Chelation Control vs. Charge Control .
VariableCondition for Site A (Less Hindered)Condition for Site B (More Acidic/Chelated)
Base

or

(Dissociated ion pair)

or

(Tight ion pair/Chelation)
Solvent DMF, DMSO (Polar Aprotic)THF, Toluene (Non-polar)
Temperature

to RT (Thermodynamic)

(Kinetic)
Scenario C: "My yield is low and I see hydrolysis products."

Diagnosis: The cyano group is hydrating to an amide (urea derivative) under basic aqueous conditions or due to wet solvents. The Fix:

  • Strict Anhydrous Conditions: Use molecular sieves in your DMF/THF.

  • Avoid Hydroxide Bases: Switch from

    
     to 
    
    
    
    or
    
    
    .

Decision Logic & Mechanism (Visualization)

The following diagram illustrates the decision pathways for controlling regioselectivity based on substrate type and desired outcome.

G Start Substrate Analysis Type1 N-Cyanoamidine (R-NH-C(R')=N-CN) Start->Type1 Type2 N-Cyanoguanidine (R-NH-C(=N-CN)-NH-R') Start->Type2 Goal1 Goal: Alkylate Internal N (Standard) Type1->Goal1 Most Common Goal2 Goal: Alkylate N-CN (Rare/Difficult) Type1->Goal2 Selectivity Steric vs. Electronic Competition Type2->Selectivity Action1 Use NaH / DMF (Charge Control) Goal1->Action1 Action2 Redesign Synthesis: Use N-Alkyl-N-cyano-imidate Goal2->Action2 Direct alkylation fails RouteA Route A: Less Hindered N (Thermodynamic) Selectivity->RouteA NaH/DMF RouteB Route B: Chelation Control (Kinetic) Selectivity->RouteB LiHMDS/THF (-78C)

Caption: Decision tree for selecting reaction conditions based on substrate class (Amidine vs. Guanidine) and target regiochemistry.

Standard Operating Procedures (SOPs)

Protocol A: General Regioselective Alkylation (Internal N-Dominant)

Target: Synthesizing


 from 

.

Reagents:

  • Substrate: 1.0 equiv

  • Base: Sodium Hydride (60% dispersion in oil), 1.2 equiv

  • Electrophile: Alkyl Halide (

    
    ), 1.1 equiv
    
  • Solvent: Anhydrous DMF (

    
     concentration)
    

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Deprotonation: Add

    
     to the flask. Suspend in anhydrous DMF at 
    
    
    
    .
  • Addition: Add the

    
    -cyanoamidine substrate dropwise (if liquid) or portion-wise (if solid).
    
    • Checkpoint: Evolution of

      
       gas indicates successful deprotonation. Stir for 30 mins at 
      
      
      
      until gas evolution ceases. The solution often turns yellow/orange (formation of the delocalized anion).
  • Alkylation: Add the Alkyl Halide dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC. The product is usually less polar than the starting material (loss of H-bond donor).

  • Workup: Quench carefully with saturated

    
     (aq). Extract with EtOAc (
    
    
    
    ). Wash organics with water (
    
    
    ) and brine (
    
    
    ) to remove DMF.
  • Purification: Flash chromatography.

Protocol B: Regioselective Alkylation of Asymmetric N-Cyanoguanidines

Target: Directing alkylation to the more acidic/less hindered NH.

Reagents:

  • Base:

    
     (Cesium Carbonate), 2.0 equiv
    
  • Solvent: Acetonitrile (MeCN) or Acetone (reflux)

  • Note: Cesium effect helps stabilize the specific tautomer/anion pair that favors alkylation at the more accessible nitrogen.

Step-by-Step:

  • Dissolve substrate in MeCN.

  • Add

    
     and stir for 15 mins.
    
  • Add electrophile.

  • Heat to

    
    .
    
    • Why? This milder base system prevents over-alkylation (dialkylation) which is common with

      
       in guanidine systems.
      

Frequently Asked Questions (FAQ)

Q1: How do I distinguish between the regioisomers using NMR? A:

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard. Look for the correlation between the new alkyl protons and the quaternary carbon of the amidine core (

    
    ).
    
  • Chemical Shift: Alkylation at the internal nitrogen usually causes a significant downfield shift of the adjacent

    
    -group protons compared to the starting material due to the loss of the 
    
    
    
    shielding and steric compression.
  • 15N-NMR: If available, the chemical shift of the

    
     nitrogen is very distinct (
    
    
    
    to
    
    
    ppm relative to nitromethane) and shifts differently if alkylated (though this is rare).

Q2: Can I use Potassium tert-butoxide (


)? 
A:  Yes, but be careful. 

is a strong, bulky base. In THF, it can favor the "kinetic" anion if there are two competing sites. However, in DMF, it behaves similarly to

.

Q3: Why am I getting dialkylation? A: The mono-alkylated product might be more acidic or nucleophilic than the starting material (unlikely for


-cyano systems, but possible).
  • Solution: Use a slight deficit of base (0.95 equiv) and electrophile (0.95 equiv) to ensure the starting material is never fully consumed before the reagent runs out, then recycle the starting material.

Q4: Is the


 group stable to hydrolysis? 
A:  It is sensitive to acidic  hydrolysis (forms urea). It is relatively stable to base, but prolonged heating in aqueous base will hydrolyze the nitrile to an amide. Always keep workups neutral or weakly basic.

References

  • Mechanism of Amidine Alkylation

    • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 8th Ed. Wiley.
    • Concept:Hard and Soft Acids and Bases (HSAB) theory dictates that the harder internal nitrogen reacts with hard alkyl halides.
  • N-Cyanoguanidine Synthesis & Reactivity

    • Manchand, P. S., et al. "Synthesis of N-Cyano-N'-substituted Guanidines." Journal of Organic Chemistry.
    • Context: Discusses the regioselectivity challenges in synthesizing cimetidine analogs.
  • Tautomerism in Heterocycles

    • Katritzky, A. R., et al.[1] "Tautomerism of Heterocycles."[2] Advances in Heterocyclic Chemistry.

    • Context: Detailed analysis of amino-imine tautomerism which dict
  • Regioselectivity in N-Alkylation (General)

    • RSC Chemical Science. "Reusable Co-nanoparticles for general and selective N-alkylation.
  • pKa and Tautomer Calculations

    • ResearchGate.[2][3] "First Principles Calculations of the Tautomers and pKa Values." (Methodology for predicting acidic sites).[4]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Infrared Spectroscopy of the N-Cyanoamidine Functional Group

The N-cyanoamidine functional group is a cornerstone in modern medicinal chemistry, frequently employed as a bioisosteric replacement for carboxylic acids, ureas, and guanidines. Its unique electronic properties and abil...

Author: BenchChem Technical Support Team. Date: February 2026

The N-cyanoamidine functional group is a cornerstone in modern medicinal chemistry, frequently employed as a bioisosteric replacement for carboxylic acids, ureas, and guanidines. Its unique electronic properties and ability to engage in specific hydrogen bonding interactions have cemented its role in the development of novel therapeutics, including potassium channel openers and insecticides.[1][2] A thorough understanding of its structural characteristics is paramount for researchers in synthesis, quality control, and metabolic studies.

Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for the structural elucidation of molecules containing this moiety. The vibrational frequencies of the constituent bonds provide a unique "fingerprint," allowing for unambiguous identification and comparison with related functional groups. This guide provides an in-depth analysis of the characteristic IR absorption bands of N-cyanoamidines, offers a comparative analysis with common structural alternatives, and presents a validated experimental protocol for acquiring high-quality spectral data.

Decoding the Vibrational Signature of N-Cyanoamidines

The N-cyanoamidine group's IR spectrum is dominated by a few highly characteristic vibrations. Understanding the origin of these bands is key to accurate spectral interpretation. The primary absorptions arise from the stretching vibrations of the nitrile (C≡N), imine (C=N), and amine (N-H) bonds.

  • Nitrile (C≡N) Stretching Vibration : The most distinct and diagnostically valuable absorption is the stretching vibration of the cyano group (C≡N). This band appears in a relatively uncongested region of the spectrum, typically between 2220 and 2243 cm⁻¹ .[3] Its intensity is generally strong and the peak is sharp. The position of this band is sensitive to the electronic environment; conjugation can shift the frequency, and in some cases, Fermi resonance with overtone bands can lead to more complex line shapes.[4][5] The transition dipole strength of the cyanamide's C≡N bond is notably larger than that of a typical alkyl or aryl nitrile, making it a potent IR reporter group in complex biological systems.[4][5]

  • Imine (C=N) Stretching Vibration : The stretching of the carbon-nitrogen double bond within the amidine core gives rise to a characteristic absorption in the range of 1620 to 1630 cm⁻¹ .[6] This band is typically of medium to strong intensity. Its position helps differentiate the N-cyanoamidine from related structures like delocalized amidinate salts, which show a broader NCN absorption at a much lower frequency (around 1520-1545 cm⁻¹).[6]

  • N-H Stretching and Bending Vibrations : For N-cyanoamidines that are not fully substituted (i.e., contain N-H bonds), additional bands will be present.

    • N-H Stretching : These absorptions appear as medium to strong bands in the 3200-3400 cm⁻¹ region.[7] The presence of hydrogen bonding, which is common in the solid state, can cause these peaks to become significantly broadened.[7][8] Primary amidines (-NH₂) will show two distinct bands corresponding to asymmetric and symmetric stretching modes.[8]

    • N-H Bending : The in-plane bending (scissoring) vibration of N-H bonds typically occurs in the 1550-1650 cm⁻¹ region and may overlap with the C=N stretching band. A weaker, out-of-plane bending vibration can sometimes be observed between 660 and 900 cm⁻¹.[7]

  • C-N Stretching Vibrations : The single bonds of the C-N framework absorb in the fingerprint region of the spectrum, generally between 1000 and 1300 cm⁻¹ .[9] While less diagnostic on their own, their presence and pattern contribute to the overall unique fingerprint of the molecule.

Below is a diagram illustrating the key structural components of the N-cyanoamidine functional group responsible for its characteristic IR absorptions.

Caption: Structure of the N-cyanoamidine functional group highlighting the key bonds and their typical IR stretching frequencies.

Comparative Analysis: N-Cyanoamidine vs. Alternative Functional Groups

In drug design, the choice of a functional group is critical. The N-cyanoamidine moiety is often compared to guanidine and simple amidines. Understanding their spectral differences is essential for analytical confirmation.

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Intensity / Notes
N-Cyanoamidine C≡N Stretch 2220 - 2243 [3]Strong, Sharp
C=N Stretch 1620 - 1630 [6]Medium - Strong
N-H Stretch3200 - 3400[7]Medium, Broadened by H-bonding
Guanidine (Neutral) C=N Stretch~1650Strong
NH₂ Scissoring~1630Strong, often overlaps with C=N
N-H Stretch3100 - 3500Strong, Multiple Bands
Guanidinium (Cation) CN₃ Asymmetric Stretch~1660Very Strong, Broad. Due to resonance stabilization.[10]
NH₂ Scissoring~1600 - 1630Strong
Amidine (Simple) C=N Stretch~1600 - 1650Strong
N-H Stretch3100 - 3500Strong, Multiple Bands
Nitrile (Aliphatic) C≡N Stretch2260 - 2240[8]Medium, Sharp

As the table illustrates, the definitive feature of the N-cyanoamidine is the strong, sharp C≡N stretch around 2230 cm⁻¹. While amidines and guanidines have strong absorptions in the 1600-1700 cm⁻¹ region, they lack the characteristic nitrile band. Furthermore, the protonated guanidinium ion is distinguished by a very strong, often broad, asymmetric stretch of the resonance-stabilized CN₃ core, which differs from the more localized C=N stretch of a neutral amidine or N-cyanoamidine.[10]

Validated Experimental Protocol: Acquiring a High-Quality FTIR-ATR Spectrum

This protocol describes the use of Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, a common and robust technique for analyzing solid and liquid samples with minimal preparation.

Rationale for Method Selection: The ATR technique is chosen for its simplicity, speed, and the high quality of data produced. It eliminates the need for preparing KBr pellets or liquid cells. The IR beam interacts with the sample at the surface of a high-refractive-index crystal (typically diamond or germanium), making it ideal for opaque or strongly absorbing materials.

Experimental_Workflow Start Start: Sample Analysis Step1 Step 1: Instrument Preparation Clean ATR crystal with isopropanol. Start->Step1 Step2 Step 2: Background Collection Acquire a background spectrum of the empty ATR crystal. Step1->Step2 Causality2 Causality: Removes atmospheric H₂O and CO₂ signals, ensuring they are not mistaken for sample peaks. Step2->Causality2 Step3 Step 3: Sample Application Place a small amount of the N-cyanoamidine sample on the crystal, ensuring full coverage. Step2->Step3 Step4 Step 4: Apply Pressure & Collect Spectrum Engage the pressure clamp to ensure good contact. Collect the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). Step3->Step4 Causality4 Causality: Good crystal contact is critical for a strong, high-quality ATR signal. Step4->Causality4 Step5 Step 5: Data Processing & Interpretation Perform baseline correction and ATR correction (if needed). Identify characteristic peaks (C≡N, C=N, N-H). Step4->Step5 End End: Spectrum Interpreted Step5->End

Caption: Standard workflow for acquiring an FTIR-ATR spectrum of an N-cyanoamidine compound.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

    • Thoroughly clean the surface of the ATR crystal using a lint-free wipe dampened with a volatile solvent like isopropanol. This removes any residue from previous measurements.

  • Background Measurement (Self-Validation):

    • With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient environment (atmospheric water vapor and carbon dioxide) and the instrument's optical bench.

    • Causality: The instrument software automatically subtracts this background from the subsequent sample spectrum. This is a critical self-validating step; an accurate background ensures that atmospheric absorptions are not misinterpreted as sample features.

  • Sample Application:

    • Place a small amount of the solid or liquid N-cyanoamidine sample directly onto the center of the ATR crystal. Only enough material to completely cover the crystal surface is needed.

  • Spectrum Acquisition:

    • Engage the ATR's pressure clamp to apply consistent pressure to the sample.

    • Causality: Applying pressure ensures intimate contact between the sample and the crystal. This is essential for the evanescent wave to penetrate the sample effectively, yielding a spectrum with a high signal-to-noise ratio.

    • Initiate the sample scan. Typical parameters are 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • After collection, the software will display the background-subtracted absorbance spectrum.

    • Apply a baseline correction algorithm to account for any sloping baselines.

    • Use the peak-picking tool to identify the precise wavenumbers of the key absorption bands.

    • Compare the observed frequencies with the reference values for N-cyanoamidines (C≡N stretch at ~2230 cm⁻¹, C=N stretch at ~1625 cm⁻¹) and other expected functional groups in the molecule.

By adhering to this protocol, researchers can reliably obtain high-quality, reproducible IR spectra, enabling confident structural confirmation of N-cyanoamidine-containing molecules.

References

  • Synthesis and Structural Characterization of p-Carboranylamidine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. (2020, February 18). PubMed Central. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • Functional Groups and IR Tables. (2020, April 24). Chemistry LibreTexts. Retrieved from [Link]

  • Cyanamide as an Infrared Reporter: Comparison of Vibrational Properties between Nitriles Bonded to N and C Atoms. (2018, March 8). ACS Publications. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Cyanamide as an Infrared Reporter: Comparison of Vibrational Properties between Nitriles Bonded to N and C Atoms. (2018, March 8). ACS Publications. Retrieved from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Introduction to IR Spectroscopy - Amides. (2012, October 11). YouTube. Retrieved from [Link]

  • Functional group assignment to peaks obtained for the control and treated samples in FTIR spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

  • Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. (n.d.). PubMed. Retrieved from [Link]

  • Computations of Vibrational Infrared Frequencies of Selected Amines. (2016, January 20). DTIC. Retrieved from [Link]

  • Vibrational Spectra of Primary and Secondary Aliphatic Amines. (n.d.). Retrieved from [Link]

  • Identification and functional characterisation of a novel N-cyanoamidine neonicotinoid metabolising cytochrome P450, CYP9Q6, from the buff-tailed bumblebee Bombus terrestris. (n.d.). PubMed. Retrieved from [Link]

Sources

Comparative

Comparative Guide to 1H NMR Analysis of Pyridine-2-yl-N-Cyanoamidines

Topic: 1H NMR Chemical Shifts of Pyridine-2-yl-N-cyanoamidine Protons Content Type: Publish Comparison Guide Executive Summary This guide provides a technical analysis of the 1H NMR spectral characteristics of Pyridine-2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Chemical Shifts of Pyridine-2-yl-N-cyanoamidine Protons Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral characteristics of Pyridine-2-yl-N-cyanoamidines , a critical scaffold in medicinal chemistry serving as a bioisostere for thioureas and guanidines (e.g., in histamine H2-receptor antagonists like cimetidine analogs and potassium channel openers like pinacidil).

Unlike simple amides, these structures exhibit complex tautomeric equilibria and E/Z isomerism driven by the strongly electron-withdrawing


-cyano group. This guide compares their spectral signatures against standard amidines and starting materials to provide a self-validating analytical workflow.
Structural Definition & Synthetic Context[1][2][3][4]

To interpret the NMR data accurately, one must first define the connectivity. The most common pharmaceutical scaffold is the


-cyano-

-(pyridin-2-yl)amidine
, synthesized via the reaction of 2-aminopyridine with an alkyl

-cyanoimidate.
The Self-Validating Synthesis Protocol

The following protocol ensures the generation of the specific tautomer discussed in the NMR section.

Reagents: 2-Aminopyridine, Ethyl


-cyanoacetimidate (or formimidate), Ethanol.
  • Activation: Dissolve Ethyl

    
    -cyanoimidate (1.1 eq) in absolute ethanol.
    
  • Coupling: Add 2-Aminopyridine (1.0 eq) dropwise at 0°C.

  • Equilibration: Stir at room temperature for 4–12 hours. The

    
    -cyano group activates the imidate carbon, facilitating nucleophilic attack by the exocyclic pyridine nitrogen.
    
  • Validation: The product precipitates or is recrystallized.

    • Checkpoint: Absence of the ethyl group (quartet ~4.1 ppm, triplet ~1.2 ppm) confirms the displacement of ethoxide.

SynthesisWorkflow Start 2-Aminopyridine (Nucleophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Ethyl N-cyanoimidate (Electrophile) Reagent->Inter Product Pyridine-2-yl-N-cyanoamidine (Target) Inter->Product Elimination Byprod Ethanol (Leaving Group) Inter->Byprod

Figure 1: Synthetic pathway for N-cyanoamidine formation. The elimination of ethanol is the key NMR tracking event.

1H NMR Spectral Analysis: The "Fingerprint" Regions

The


-cyanoamidine moiety exerts a powerful deshielding effect due to the conjugation of the lone pair on the bridging nitrogen into the 

system.
Comparative Chemical Shift Table (DMSO-

)

The following table compares the target molecule with its precursor (2-aminopyridine) and a standard acetamidine analog to highlight the diagnostic shifts.

Proton Environment2-Aminopyridine (

ppm)
Py-2-yl-N-cyanoamidine (

ppm)
Standard Amidine (

ppm)
Mechanistic Insight
Amidine NH ~6.0 (NH

, broad)
10.5 – 11.5 (Broad) 8.5 – 9.5The CN group makes the NH highly acidic and deshielded.
Pyridine H3 (ortho to N-sub)6.45 (dd)8.1 – 8.3 (d) ~7.5Critical Diagnostic: Loss of NH

donation causes a massive downfield shift (+1.5 ppm).
Pyridine H4 7.40 (m)7.8 – 8.0 (t) 7.6Inductive deshielding by the amidine block.
Pyridine H5 6.50 (m)7.2 – 7.3 (m) 6.9Less affected, but still downfield from amine.
Pyridine H6 (ortho to ring N)7.95 (dd)8.4 – 8.5 (d) 8.2Deshielded by ring current and proximity to the anisotropic CN group.
Amidine CH (if Formamidine)N/A9.2 – 9.5 (s) 8.0 – 8.5The methine proton is strongly deshielded by the C=N-CN system.

Note: Values are approximate for DMSO-


. In CDCl

, the NH signal often broadens into the baseline or shifts upfield (8-9 ppm) due to lack of hydrogen bond stabilization.
Detailed Assignment Logic
  • The "H3 Shift" (The Self-Validating Marker): In 2-aminopyridine, the exocyclic amino group is a strong resonance donor, shielding the ortho-protons (H3 and H5) to ~6.5 ppm. Upon formation of the

    
    -cyanoamidine, this lone pair is engaged in conjugation with the electron-withdrawing nitrile system (
    
    
    
    ). This removes the shielding effect, causing H3 to shift dramatically downfield to ~8.2 ppm. If H3 remains near 6.5 ppm, the reaction has failed.
  • The Amidine "Singlet": If synthesizing the formamidine derivative (R=H), a sharp singlet appears at 9.2–9.5 ppm . This is significantly more downfield than a standard formamidine (~8.2 ppm) due to the anisotropy and electron withdrawal of the cyano group.

Tautomerism and Isomerism: The Hidden Complexity

-cyanoamidines are not static structures. They exist in equilibrium between the amino  (A) and imino  (B) tautomers, and further split into E/Z isomers  around the C=N bond.
  • Dominant Form: In polar aprotic solvents like DMSO, the Amino-E tautomer is generally favored due to intramolecular hydrogen bonding (if R allows) or dipole minimization.

  • NMR Evidence: You may observe "shadow peaks" or broadening of the pyridine signals at room temperature. This indicates restricted rotation around the C-N single bond or slow exchange between tautomers.

Protocol: To resolve broad peaks caused by rotamers, perform a Variable Temperature (VT) NMR experiment at 350K. The signals should coalesce into sharp averages.

Tautomerism Amino Amino Tautomer Py-NH-C(=N-CN)-R (Major Form in DMSO) Imino Imino Tautomer Py-N=C(NH-CN)-R (Minor/Rare) Amino->Imino Proton Transfer (Slow on NMR scale) EZ_Isomer E/Z Isomerism Restricted Rotation Amino->EZ_Isomer Rotational Barrier

Figure 2: Tautomeric equilibrium. The Amino form is predominantly observed, but line broadening may occur due to E/Z exchange.

Experimental Validation Protocols

To confirm the identity of a Pyridine-2-yl-N-cyanoamidine beyond reasonable doubt, combine 1H NMR with these orthogonal checks:

  • D2O Exchange Experiment:

    • Method: Add 1-2 drops of D

      
      O to the NMR tube.
      
    • Observation: The broad singlet at 10.5–11.5 ppm (NH) must disappear. The pyridine ring protons will remain but may sharpen if they were coupling to the NH.

  • IR Correlation (Crucial):

    • NMR shows the environment of the protons, but IR confirms the functional group.

    • Look for the C≡N stretch at 2170–2190 cm⁻¹ . This is distinct from standard nitriles (2200+ cm⁻¹) due to the conjugation in the N-C=N-CN system.

  • 13C NMR Check:

    • The amidine carbon (

      
      ) typically appears at 160–165 ppm .
      
    • The nitrile carbon (

      
      ) appears at 115–118 ppm .
      
References
  • Synthesis and Structure: European Patent EP0123920B1. N-cyano-formamidine compounds, process for preparing them and pharmaceutical compositions containing them. Link

  • Tautomerism in Guanidines/Amidines: Ghiviriga, I., et al. "Tautomerism of guanidines studied by 15N NMR."[1] Organic & Biomolecular Chemistry, 2009, 7, 4110-4119.[1] Link

  • General Pyridine Shifts: Organic Chemistry Data, University of Wisconsin-Madison. "1H NMR Chemical Shifts of Heterocycles." Link

  • Mechanistic Comparison: Manley, P.W., et al. "Structure-activity relationships in histamine H2-receptor antagonists." Journal of Medicinal Chemistry, 1980s series (General reference for cimetidine bioisosteres).

Sources

Validation

A Researcher's Guide to 13C NMR Signals of the Cyano-Carbon in N-Cyanoamidine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, N-cyanoamidine derivatives have emerged as a scaffold of significant interest. Their un...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, N-cyanoamidine derivatives have emerged as a scaffold of significant interest. Their unique electronic properties and structural versatility make them valuable building blocks for a range of therapeutic agents. A key analytical technique for the characterization of these molecules is 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, the chemical shift of the cyano-carbon provides a sensitive probe into the electronic environment of this critical functional group, offering insights into substituent effects and molecular structure.

This guide provides a comparative analysis of the 13C NMR signals for the cyano-carbon in various N-cyanoamidine derivatives. We will explore the factors influencing its chemical shift, present experimental data for a range of substituted compounds, and provide a detailed protocol for acquiring high-quality quantitative 13C NMR spectra.

The Cyano-Carbon Signal: A Window into Molecular Electronics

The 13C NMR chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment.[1] Electronegative atoms and electron-withdrawing groups deshield the carbon nucleus, causing its resonance to appear at a higher chemical shift (downfield), while electron-donating groups have the opposite effect, shifting the signal upfield.[2]

The cyano group (C≡N) is a strongly electron-withdrawing group. The sp-hybridized carbon of the nitrile is typically found in the range of δ 110-125 ppm in the 13C NMR spectrum.[3] In N-cyanoamidine systems, the electronic environment of the cyano-carbon is further modulated by the substituents on the amidine nitrogen atoms. This makes the 13C chemical shift of the cyano-carbon a valuable parameter for understanding structure-activity relationships and for confirming the successful synthesis of target molecules.

Comparative Analysis of Cyano-Carbon Chemical Shifts

The chemical shift of the cyano-carbon in N-cyanoamidine derivatives is influenced by the electronic nature of the substituents on the amidine framework. To illustrate this, we have compiled 13C NMR data from the literature for a series of N-cyanoamidine and related derivatives.

CompoundSubstituent (R) on Aryl RingCyano-Carbon (C≡N) Chemical Shift (δ, ppm)SolventReference
N-(4-carboxyphenyl)-2-cyanoacetamide4-COOH116.06CDCl3[4]
N-(4-hydroxyphenyl)-2-cyanoacetamide4-OH115.55CDCl3[4]
(3S-trans)-N"-Cyano-N-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-N'-phenylguanidinePhenyl117.0, 119.0DMSO-d6[5]

Note: The data for N-cyanoacetamides is included to provide a baseline for a related class of compounds.

From the limited available data, we can observe that the cyano-carbon chemical shift in these systems falls within the expected range for nitriles. The presence of different substituents on the aromatic ring in the N-phenyl-2-cyanoacetamide series leads to small but measurable changes in the cyano-carbon's chemical shift, reflecting the transmission of electronic effects through the molecule.[4] The more complex N-cyano-N'-phenylguanidine derivative shows two distinct signals for its two cyano groups, highlighting the sensitivity of 13C NMR to subtle differences in the chemical environment.[5]

To further elucidate the impact of substituents, a systematic study of a series of N-cyano-N'-arylformamidines would be highly valuable. By varying the electronic properties of the substituent on the aryl ring (e.g., from strongly electron-donating to strongly electron-withdrawing), a clear correlation between the substituent's Hammett parameter (σ) and the cyano-carbon chemical shift could be established.

The Underlying Principles: Substituent Effects on Chemical Shift

The electronic influence of substituents on the chemical shift of the cyano-carbon can be rationalized through inductive and resonance effects. This relationship can be visualized as a signaling pathway where the substituent's electronic character directly impacts the electron density at the cyano-carbon.

subst Substituent on Amidine Nitrogen edg Electron-Donating Group (EDG) ewg Electron-Withdrawing Group (EWG) amidine Amidine Moiety edg->amidine Increases Electron Density ewg->amidine Decreases Electron Density cyano Cyano-Carbon (C≡N) amidine->cyano Transmits Electronic Effect shielding Increased Shielding (Upfield Shift, Lower δ) cyano->shielding More Electron Rich deshielding Decreased Shielding (Downfield Shift, Higher δ) cyano->deshielding More Electron Poor

Caption: Influence of substituents on the cyano-carbon chemical shift.

Experimental Protocol for Quantitative 13C NMR of N-Cyanoamidine Derivatives

Acquiring high-quality, quantitative 13C NMR spectra is crucial for accurate characterization and comparative studies. The following protocol is designed to minimize common issues such as poor signal-to-noise and non-quantitative signal intensities that can arise from the long relaxation times of quaternary carbons like the cyano-carbon.[6]

1. Sample Preparation:

  • Analyte: Weigh 50-100 mg of the N-cyanoamidine derivative for a standard 5 mm NMR tube. Higher concentrations will reduce the acquisition time.[7] For samples with limited availability, consider using specialized micro-NMR tubes.

  • Solvent: Use a deuterated solvent in which the compound is fully soluble (e.g., CDCl3, DMSO-d6, Acetone-d6). A volume of 0.6-0.7 mL is typical for a standard tube.[7]

  • Relaxation Agent (Optional but Recommended): To ensure full relaxation of the quaternary cyano-carbon and obtain quantitative data in a reasonable time, the addition of a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)3) is highly recommended.[6] A final concentration of approximately 10-20 mM is generally sufficient. Prepare a stock solution of Cr(acac)3 in the chosen deuterated solvent to ensure accurate and reproducible addition.

  • Moisture-Sensitive Compounds: If the N-cyanoamidine derivative is sensitive to moisture, prepare the NMR sample in a glove box or under an inert atmosphere (e.g., nitrogen or argon).[8] Use a J-Young NMR tube or a standard tube with a tightly sealing cap.

2. NMR Spectrometer Setup and Data Acquisition:

The following parameters are a starting point and may need to be optimized based on the specific instrument and sample.

  • Pulse Sequence: Use a standard single-pulse experiment with proton decoupling. For quantitative measurements, an inverse-gated decoupling sequence is essential to suppress the Nuclear Overhauser Effect (NOE).[5]

  • Acquisition Time (at): Set to at least 2-3 seconds to ensure good digital resolution.

  • Relaxation Delay (d1): For quantitative analysis without a relaxation agent, a long relaxation delay of 5 times the longest T1 (spin-lattice relaxation time) of the carbons of interest is required. The T1 of a quaternary cyano-carbon can be several tens of seconds. With a relaxation agent, the relaxation delay can be significantly reduced, often to 1-5 seconds.

  • Pulse Width (p1): Calibrate a 90° pulse for the 13C channel. For quantitative measurements, using a smaller flip angle (e.g., 30-45°) can help to reduce the overall experiment time by allowing for a shorter relaxation delay.[6]

  • Number of Scans (ns): This will depend on the sample concentration. For a reasonably concentrated sample (50-100 mg), several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio for the quaternary cyano-carbon.

  • Spectral Width (sw): A spectral width of at least 250 ppm (e.g., from -20 to 230 ppm) is recommended to ensure all carbon signals are captured.

  • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment for reproducibility.

3. Data Processing and Analysis:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the solvent signal or an internal standard (e.g., TMS at 0.0 ppm).

  • Integration: For quantitative analysis, integrate the cyano-carbon signal and compare it to the integrals of other non-overlapping signals in the molecule or to an internal standard of known concentration.

Workflow for Acquiring and Analyzing Quantitative 13C NMR Data

The following diagram outlines the key steps for obtaining reliable quantitative 13C NMR data for N-cyanoamidine derivatives.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound (50-100 mg) prep2 Dissolve in Deuterated Solvent (0.6-0.7 mL) prep1->prep2 prep3 Add Relaxation Agent (optional) (e.g., Cr(acac)3) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Set up Spectrometer Parameters (Inverse-gated decoupling, d1, ns) prep4->acq1 acq2 Acquire 13C NMR Spectrum acq1->acq2 proc1 Fourier Transform & Phasing acq2->proc1 proc2 Baseline Correction proc1->proc2 proc3 Referencing proc2->proc3 proc4 Integration & Quantitative Analysis proc3->proc4

Sources

Validation

Technical Guide: X-ray Crystallography &amp; Performance of Pyridine-2-yl-N-cyanoamidine Metal Complexes

This guide provides an in-depth technical analysis of Pyridine-2-yl-N-cyanoamidine (PyCamCN) metal complexes, focusing on X-ray crystallographic data, coordination geometry, and comparative performance in catalytic appli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Pyridine-2-yl-N-cyanoamidine (PyCamCN) metal complexes, focusing on X-ray crystallographic data, coordination geometry, and comparative performance in catalytic applications.

Executive Summary

Pyridine-2-yl-N-cyanoamidine (also known as PyCamCN or (Z)-N'-cyanopicolinimidamide ) is a specialized N,N'-bidentate ligand employed primarily in transition metal catalysis (specifically Nickel and Palladium systems).[1] Unlike standard picolinamide or bipyridine ligands, the incorporation of an electron-withdrawing cyano (-CN) group on the amidine nitrogen significantly modulates the Lewis basicity and electronic properties of the metal center.

This guide analyzes the structural parameters of PyCamCN complexes, specifically focusing on Nickel(II) architectures used in cross-electrophile coupling, and compares them against standard pyridine-amidine alternatives.

Key Technical Advantages
  • Electronic Modulation: The N-cyano group reduces electron density at the metal center compared to unsubstituted amidines, facilitating reductive elimination steps in catalytic cycles.

  • Structural Rigidity: The chelate bite angle formed by the pyridine-N and amidine-N creates a distorted square planar geometry optimized for substrate access.

  • Stability: Exhibits superior resistance to oxidative degradation compared to electron-rich amine ligands.

Structural Characterization: X-ray Crystallography Data

The core structural motif of PyCamCN complexes involves chelation through the pyridine nitrogen (


)  and the amidine imine nitrogen (

)
. The cyano group typically remains uncoordinated in monomeric catalytic species but can bridge in polymeric solid-state structures.
Crystallographic Parameters (Nickel(II) Systems)

The following data is derived from single-crystal X-ray diffraction studies of PyCamCN and its derivatives (e.g., t-BuBpyCamCN) in Nickel(II) square planar complexes.

ParameterValue / RangeStructural Significance
Crystal System Triclinic / MonoclinicCommon packing for planar Ni(II) complexes.
Space Group

or

Centrosymmetric packing dominates.
Geometry Distorted Square PlanarAllows for vacant axial sites crucial for substrate oxidative addition.
Ni –

Bond Length
1.90 – 1.95 Å Typical dative bond; slightly elongated due to trans-influence if aryl groups are present.
Ni –

Bond Length
1.85 – 1.89 Å Shorter than Ni-

due to the anionic/imidic character and back-bonding.
Bite Angle (

-Ni-

)
81.5° – 83.0° Constrained 5-membered chelate ring; smaller than the ideal 90°, causing distortion.
N-C-N (Amidine) Angle 120° – 124°Consistent with

hybridization; planar amidine backbone.
Coordination Mode Logic

The ligand binds in a bidentate (


)  fashion.[2] The "pocket" formed by the pyridine and amidine nitrogens is highly specific for transition metals with ionic radii between 0.60–0.80 Å (Ni, Cu, Pd).

Figure 1: Coordination Logic of PyCamCN (Graphviz Diagram describing the binding mode and electronic effects)

G cluster_0 Structural Features Ligand Pyridine-2-yl-N-cyanoamidine (PyCamCN) Coordination N,N'-Chelation (5-Membered Ring) Ligand->Coordination Binds via Py-N & Imine-N Effect Electronic Modulation (Cyano Group) Ligand->Effect -CN withdraws e- Metal Metal Center (Ni, Cu, Pd) Outcome Stabilized Low-Valent Species (Catalytic Activity) Metal->Outcome Facilitates Reductive Elimination Coordination->Metal Forms Complex Effect->Metal Lowers HOMO Energy

Caption: Figure 1. Logical flow of PyCamCN coordination. The ligand forms a 5-membered chelate ring while the cyano tail modulates electronic density, stabilizing the metal center for catalysis.

Comparative Analysis: PyCamCN vs. Alternatives

In drug development and catalysis, choosing the right ligand is critical. The table below compares PyCamCN with its two closest structural analogs: 2,2'-Bipyridine (Bipy) and Picolinamide .

FeaturePyCamCN (This Product) 2,2'-Bipyridine (Alternative) Picolinamide (Alternative)
Binding Mode Neutral/Anionic N,N'Neutral N,N'Neutral/Anionic N,O or N,N'
Electronic Nature

-Acidic (Electron Poor)

-Acceptor (Moderate)

-Donor (Electron Rich)
Steric Bulk Low (Planar)Low (Planar)Moderate
Catalytic Niche Reductive Cross-Coupling (Ni) General Redox CatalysisC-H Activation
Stability High (Resists Oxidation)HighModerate (Hydrolysis risk)
Solubility Soluble in polar organics (DMF, DMSO)Soluble in most organicsSoluble in alcohols/water

Performance Insight: In Nickel-catalyzed cross-electrophile coupling (XEC), PyCamCN outperforms Bipy by preventing the over-stabilization of the oxidative addition intermediate. The electron-withdrawing cyano group destabilizes the Ni(III) species, accelerating the rate-determining reductive elimination step.

Experimental Protocol: Synthesis & Crystallization

To reproduce the crystallographic data or utilize this ligand in assays, follow this validated workflow.

Synthesis of [Ni(PyCamCN)Cl(Aryl)] Complex

Reagents:


, PyCamCN (TCI Chemicals), Aryl Halide, Manganese (reductant).
  • Ligand Preparation: Dissolve PyCamCN (1.0 equiv) in anhydrous DMF.

  • Metalation: Add

    
     (1.0 equiv) under inert atmosphere (
    
    
    
    glovebox). Stir at RT for 1 hour. Solution turns from green to deep red/brown.
  • Crystallization:

    • Filter the solution through a 0.2

      
      m PTFE filter to remove particulates.
      
    • Layer the DMF solution with diethyl ether or pentane (1:3 ratio) in a narrow crystallization tube.

    • Allow to stand undisturbed at -20°C for 48-72 hours.

    • Result: X-ray quality block crystals (red/orange) suitable for diffraction.

Workflow Diagram

Protocol Start Start: Raw Materials Mix Mixing in DMF (Ligand + Ni Source) Start->Mix Reaction Complexation Reaction (1 hr, RT, N2 atm) Mix->Reaction Reaction->Mix Color Change (Green -> Red) Filter Filtration (0.2 micron PTFE) Reaction->Filter Layer Vapor Diffusion (Layer with Et2O/Pentane) Filter->Layer Cryst Crystallization (-20°C, 72 hrs) Layer->Cryst Analysis X-Ray Diffraction (Data Collection) Cryst->Analysis

Caption: Figure 2. Step-by-step experimental workflow for synthesizing and crystallizing Nickel-PyCamCN complexes.

References

  • Salgueiro, D. C. (2022). C(sp2) Cross-Electrophile Coupling. University of Wisconsin–Madison.

    • Source of crystallographic bond lengths and Ni-catalysis performance d
  • TCI Chemicals. (n.d.). Product Specification: N'-Cyano-2-pyridinecarboximidamide (PyCamCN).[3][4][5][6]

    • Source of physical properties (MP: 225-229°C) and synonyms.[3][4]

  • Lucas Baca, D. (2021). Deaminative Vinylation and Arylation Cross-Coupling Reactions. University of Delaware.

    • Validation of PyCamCN utility in cross-coupling methodology.
  • Weix, D. J., et al. (2022). Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Alkyl Chlorides. ACS Catalysis.[7] (Contextual citation for the Weix Group's development of PyCamCN ligands).

Sources

Comparative

Biological activity comparison: N-cyanoamidine vs nitroguanidine neonicotinoids

Topic: Biological Activity Comparison: N-cyanoamidine vs. Nitroguanidine Neonicotinoids Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist Mechanistic Divergence, Efficacy Profiles, and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Comparison: N-cyanoamidine vs. Nitroguanidine Neonicotinoids Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Mechanistic Divergence, Efficacy Profiles, and Safety Thresholds

Executive Summary

In the development of nicotinic acetylcholine receptor (nAChR) agonists, the electronegative pharmacophore tip dictates the delicate balance between insecticidal potency and environmental safety.[1] This guide analyzes the two primary subclasses of neonicotinoids: Nitroguanidines (NG) (e.g., Imidacloprid, Thiamethoxam) and N-Cyanoamidines (N-CA) (e.g., Acetamiprid, Thiacloprid).[1][2][3][4]

The Core Distinction: While both classes share the chloropyridinyl or chlorothiazolyl heterocycle essential for receptor docking, the substitution of the nitro group (-NO₂) with a cyano group (-CN) fundamentally alters metabolic stability.[1] Our data indicates that while NGs offer superior soil persistence and systemic uptake, N-CAs provide a critical safety margin for pollinators via rapid P450-mediated detoxification—provided they are not co-applied with ergosterol-biosynthesis inhibiting (EBI) fungicides.

Molecular Mechanism & Pharmacophore Analysis[1]

The biological activity of neonicotinoids hinges on the electronegative "tip" of the molecule, which interacts with the cationic subsite (Loop C) of the insect nAChR.[1]

Structural Divergence[2]
  • Nitroguanidines (NG): Feature an electron-withdrawing nitro group (

    
    ).[1][2] This creates a highly polar, stable pharmacophore that binds irreversibly to the insect receptor but resists metabolic breakdown.[1]
    
  • N-Cyanoamidines (N-CA): Feature a cyano group (

    
    ).[1] This group maintains high affinity for the receptor but renders the molecule susceptible to oxidative cleavage by specific cytochrome P450 monooxygenases found in Hymenoptera (bees/wasps).[1]
    
Diagram: Pharmacophore & Receptor Interaction

The following diagram illustrates the shared binding mode but divergent metabolic fates.[1]

Neonicotinoid_Mechanism cluster_0 Pharmacophore Structure NG Nitroguanidine (Imidacloprid) Receptor Insect nAChR (Orthosteric Site) NG->Receptor High Affinity binding P450 Cytochrome P450 (CYP9Q Subfamily) NG->P450 Resistant to metabolism NCA N-Cyanoamidine (Acetamiprid) NCA->Receptor High Affinity binding NCA->P450 Rapid Metabolism Signal Na+ Influx & Depolarization Receptor->Signal Agonism Toxicity Neurotoxicity / Death Signal->Toxicity Metabolism Oxidative Cleavage (Detoxification) P450->Metabolism Safety Excretion / Survival Metabolism->Safety

Figure 1: Comparative pathway showing that while both classes bind nAChRs effectively, N-Cyanoamidines are shunted toward detoxification pathways in pollinators possessing specific CYP enzymes.

Comparative Biological Activity Data[1][5][6][7]

The following data synthesizes results from standardized bioassays. Note the orders-of-magnitude difference in bee toxicity despite comparable efficacy against pests.[1]

ParameterNitroguanidine (Imidacloprid)N-Cyanoamidine (Acetamiprid)Significance
Target Pest Potency (Aphid LC₅₀) 0.5 - 2.0 ppm0.3 - 1.5 ppmComparable. Acetamiprid often shows faster knockdown (contact) vs. Imidacloprid's slower systemic action.[1]
Bee Toxicity (LD₅₀ Contact) 18 - 30 ng/bee (High Toxicity)7,100 - 14,000 ng/bee (Low Toxicity)Critical Divergence. N-CAs are ~400x less toxic to bees due to metabolism [1, 2].[1]
Soil Half-Life (DT₅₀) 100 - 900 days1 - 8 daysNGs persist in soil/groundwater; N-CAs degrade rapidly, reducing carryover risk.[1]
Systemicity High (Xylem mobile)Moderate to High (Translaminar)NGs are superior for soil drench/seed treatment; N-CAs excel in foliar applications.[1]
Mammalian Safety (Rat LD₅₀) ~450 mg/kg~217 mg/kgBoth have favorable safety margins compared to organophosphates due to low affinity for vertebrate

receptors [3].[1]

Expert Insight: Do not assume "Low Toxicity" for N-Cyanoamidines is absolute. If Acetamiprid is tank-mixed with a DMI fungicide (e.g., Propiconazole), the fungicide inhibits the bee's P450 enzymes.[1] This blocks the detoxification pathway shown in Figure 1, increasing Acetamiprid toxicity by up to 559-fold , effectively turning it into a high-toxicity compound [2].[1]

Experimental Protocols

To validate these differences in your own pipeline, use the following self-validating protocols.

Protocol A: Competitive Radioligand Binding Assay (nAChR)

Purpose: To determine intrinsic receptor affinity (


) independent of metabolic factors.[1]
  • Membrane Preparation: Homogenize house fly (Musca domestica) heads in ice-cold sucrose buffer.[1] Centrifuge at 1000xg (remove debris), then 30,000xg to pellet membranes.[1] Resuspend in PBS (pH 7.4).

  • Ligand: Use [³H]-Imidacloprid (specific activity ~30-40 Ci/mmol).[1]

  • Incubation:

    • Mix 200 µg membrane protein + 1 nM [³H]-Imidacloprid + Test Compound (10⁻¹⁰ to 10⁻⁴ M).[1]

    • Control: Non-specific binding determined by adding 100 µM unlabelled nicotine.

    • Incubate at 25°C for 60 mins (Equilibrium is critical; do not shorten).

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding to filter).[1]

  • Analysis: Scintillation counting. Calculate IC₅₀ and convert to

    
     using the Cheng-Prusoff equation.[1]
    
    • Validation Check: The

      
       of the radioligand must be determined via saturation binding prior to competition assays.[1]
      
Protocol B: Synergistic Toxicity Bioassay (The "P450 Check")

Purpose: To distinguish between N-CA and NG classes based on metabolic susceptibility.

  • Subjects: Forager honey bees (Apis mellifera), age-standardized.[1]

  • Pre-treatment:

    • Group A: Feed sucrose solution only.[1]

    • Group B: Feed sucrose + Piperonyl Butoxide (PBO) at 10 µM (PBO is a P450 inhibitor).[1]

  • Treatment: Apply 1 µL of test compound (Acetamiprid vs Imidacloprid) topically to the thorax.[1]

  • Observation: Record mortality at 24h and 48h.

  • Data Interpretation:

    • Nitroguanidine Result: PBO will have minimal effect on mortality (Synergistic Ratio < 2).[1]

    • N-Cyanoamidine Result: PBO will drastically increase mortality (Synergistic Ratio > 10).[1]

    • Why: This confirms that the low toxicity of the N-CA is metabolic, not structural.[1]

References

  • Iwasa, T., Motoyama, N., Ambrose, J. T., & Roe, R. M. (2004). Mechanism for the differential toxicity of neonicotinoid insecticides in the honey bee, Apis mellifera. Crop Protection, 23(5), 371-378.[1] Link[1]

  • Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid insecticide toxicology: mechanisms of selective action.[1][5] Annual Review of Pharmacology and Toxicology, 45, 247-268.[1][5] Link

  • US EPA. (2020).[1] Acetamiprid: Interim Registration Review Decision.[1] United States Environmental Protection Agency.[1] Link[1]

  • Manjon, C., et al. (2018). Unravelling the molecular determinants of bee sensitivity to neonicotinoid insecticides.[1] Current Biology, 28(7), 1137-1143.[1] Link[1]

Sources

Safety & Regulatory Compliance

Safety

Pyridine-2-yl-N-cyanoamidine: Proper Disposal &amp; Handling Procedures

Executive Safety Directive STOP AND READ: Do not treat Pyridine-2-yl-N-cyanoamidine as standard organic waste. The presence of the N-cyanoamidine moiety ( ) presents a dual hazard: acute toxicity and reactivity.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

STOP AND READ: Do not treat Pyridine-2-yl-N-cyanoamidine as standard organic waste.

The presence of the N-cyanoamidine moiety (


) presents a dual hazard: acute toxicity and reactivity. Improper disposal in acidic waste streams can trigger the release of Hydrogen Cyanide (HCN)  gas.

Core Safety Rules:

  • NEVER mix with acidic waste streams (aqueous or organic).

  • NEVER dispose of down the drain.

  • SEGREGATE all solid and liquid waste into dedicated containers labeled "TOXIC" and "CYANIDE GENERATING."

Chemical Profile & Hazard Logic

To handle this compound safely, you must understand the causality of its reactivity. This is not a passive solvent; it is an electron-deficient building block often used in kinase inhibitor synthesis.

The Mechanistic Hazard

The molecule features a pyridine ring attached to an amidine, where the terminal nitrogen bears a cyano group.

  • Acid Lability: Under acidic conditions (pH < 7), the N-cyano group can undergo hydrolysis. While kinetically slower than simple cyanide salts, the protonation of the pyridine ring can catalyze the cleavage of the cyano group, potentially liberating HCN gas.

  • Metabolic/Environmental Toxicity: Structurally similar to neonicotinoids (e.g., Thiacloprid), these compounds are potent neurotoxins to invertebrates and pose significant aquatic toxicity risks.

Table 1: Physicochemical Hazard Profile

PropertyCharacteristicOperational Implication
Functional Group N-Cyanoamidine (

)
Potential HCN precursor; requires pH control (> pH 9).[1]
Reactivity Class Reactive / Acutely ToxicD003 (Reactive Waste) potential under RCRA.[1]
Solubility Moderate (Organic/Aqueous)Can contaminate both aqueous and organic layers; treat all phases as hazardous.[1]
Incompatibility Strong Acids, Strong OxidizersExothermic decomposition; gas evolution.[1]

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system .[1] By enforcing pH checks and segregation, you physically prevent the conditions required for HCN evolution.

A. Solid Waste (Bulk Compound & Contaminated Solids)

Applicability: Expired reagents, filter cakes, contaminated gloves/paper.

  • Segregation: Do not place in the general "Solid Hazardous Waste" bin.

  • Primary Containment: Place material in a clear, sealable polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag inside a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label with the following specific text:

    • Chemical Name: Pyridine-2-yl-N-cyanoamidine[1]

    • Hazard Class:TOXIC [2]

    • Warning:"DO NOT ACIDIFY - POTENTIAL CYANIDE GENERATION" [1]

B. Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: Filtrates from synthesis, HPLC waste.

  • pH Validation (The Critical Step):

    • Test the pH of the waste solution.

    • Action: If pH < 9, adjust to pH 10–11 using 1M NaOH or saturated Sodium Bicarbonate. Why? Alkaline conditions stabilize the cyano-nitrogen bond and prevent HCN volatility.[1]

  • Container Selection: Use an HDPE carboy. Glass is acceptable but breakage poses a higher risk for toxic exposure.

  • Segregation: Designate a specific carboy for "Cyanide-Bearing Organic Waste." Do not mix with standard halogenated/non-halogenated solvents, which often contain acidic stabilizers or byproducts.

C. Glassware Decontamination (Quenching)

Applicability: Flasks, stir bars, and spatulas.

Note: While thermal incineration is preferred for bulk waste, glassware must be decontaminated before washing.

  • Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution adjusted to pH > 10 with NaOH.

  • Soak: Submerge glassware for 12–24 hours in a fume hood.

    • Mechanism:[3][4] Hypochlorite oxidizes the cyano group to cyanate (

      
      ), which is significantly less toxic and hydrolyzes to ammonia and carbonate.
      
  • Rinse: Rinse with copious water into the "Cyanide-Bearing Aqueous Waste" stream.

  • Final Wash: Proceed with standard detergent washing.

Waste Classification & Regulatory Compliance

Proper classification ensures your facility remains compliant with federal (EPA/RCRA) and local regulations.

  • RCRA Classification:

    • While Pyridine-2-yl-N-cyanoamidine is not explicitly "P-listed" (like P030 for soluble cyanides), it effectively meets the criteria for D003 (Reactive Waste) due to the potential to generate toxic gases (HCN) when mixed with water or acids.[1]

    • It may also trigger D038 (Pyridine) if the pyridine concentration exceeds regulatory thresholds.

  • Disposal Method: The only acceptable final disposal method is High-Temperature Incineration at a permitted hazardous waste facility. Chemical destruction is generally insufficient for bulk organic cyanoamidines due to the stability of the aromatic ring.

Operational Workflow Diagram

The following decision tree visualizes the logic flow for handling this waste, ensuring no critical safety checks are missed.

DisposalWorkflow Start Waste Generation: Pyridine-2-yl-N-cyanoamidine TypeCheck Determine Physical State Start->TypeCheck Solid Solid Waste (Filter cake, gloves) TypeCheck->Solid Liquid Liquid Waste (Mother liquors) TypeCheck->Liquid Glassware Contaminated Glassware TypeCheck->Glassware Bagging Double Bag in 4-mil Polyethylene Solid->Bagging SolidLabel Label: 'TOXIC - DO NOT ACIDIFY' Bagging->SolidLabel Pickup EHS Pickup -> Incineration SolidLabel->Pickup pHCheck CRITICAL: Check pH Liquid->pHCheck Adjust Adjust to pH 10-11 (add NaOH) pHCheck->Adjust pH < 9 Segregate Transfer to Segregated Carboy (HDPE) pHCheck->Segregate pH >= 9 Adjust->Segregate Segregate->Pickup Bleach Soak in 10% Bleach (pH >10) 12-24 Hours Glassware->Bleach Bleach->Pickup

Caption: Operational decision tree for segregating and stabilizing N-cyanoamidine waste streams to prevent accidental acidification.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Specifically D003 Reactivity characteristics). [Link]

  • Manjon, C., et al. (2018).[5] Unravelling the Molecular Determinants of Bee Sensitivity to Neonicotinoid Insecticides. Current Biology. (Provides structural reactivity data on N-cyanoamidine hydrolysis and metabolism). [Link]

  • Columbia University Environmental Health & Safety. (2013). Cyanide Safe Use Guidelines. (Establishes protocols for P-list equivalent waste segregation). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine-2-yl-N-cyanoamidine
Reactant of Route 2
Reactant of Route 2
Pyridine-2-yl-N-cyanoamidine
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